molecular formula C8H8N2O2 B1291487 3-(2-Amino-3-pyridyl)acrylic acid CAS No. 773131-96-7

3-(2-Amino-3-pyridyl)acrylic acid

Cat. No.: B1291487
CAS No.: 773131-96-7
M. Wt: 164.16 g/mol
InChI Key: HKUVFKTUMTYXQT-UHFFFAOYSA-N
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Description

3-(2-Amino-3-pyridyl)acrylic acid is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-aminopyridin-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-5H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUVFKTUMTYXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694540
Record name 3-(2-Aminopyridin-3-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773131-96-7
Record name 3-(2-Aminopyridin-3-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(2-Amino-3-pyridyl)acrylic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Proactive Stability Profiling in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's inherent stability is not merely a regulatory formality but a cornerstone of successful lead optimization and formulation design. The thermodynamic and kinetic stability of an active pharmaceutical ingredient (API) in solution dictates its shelf-life, bioavailability, and ultimately, its safety and efficacy. This guide provides a detailed framework for the systematic evaluation of the thermodynamic stability of 3-(2-Amino-3-pyridyl)acrylic acid, a molecule of interest due to its hybrid structure incorporating both a reactive acrylic acid moiety and a potentially labile aminopyridine core.

This document eschews a one-size-fits-all template. Instead, it is structured to logically guide the researcher through the theoretical underpinnings of the molecule's potential instabilities, the design of rigorous experimental protocols to probe these vulnerabilities, and the analytical methodologies required to generate and interpret high-fidelity data. The causality behind each experimental choice is elucidated, ensuring that the described protocols are not just a series of steps, but a self-validating system for generating robust and reliable stability data.

Theoretical Framework: Deconstructing the Stability Profile

The stability of this compound in solution is governed by the interplay of its constituent functional groups: the aminopyridine ring and the acrylic acid side chain. A priori assessment of these groups allows for the formulation of targeted hypotheses regarding potential degradation pathways.

The Aminopyridine Moiety: A Locus of pH-Dependent Reactivity

The 2-aminopyridine substructure is susceptible to several modes of degradation, primarily influenced by the solution pH. The amino group can undergo oxidation, particularly in the presence of trace metals or peroxides, leading to the formation of nitroso or nitro derivatives, or potentially N-oxides.[1] Furthermore, the pyridine nitrogen introduces a basic center, making the molecule's overall stability exquisitely sensitive to pH. Protonation of the ring nitrogen at acidic pH can alter the electron density of the aromatic system, potentially influencing the reactivity of the entire molecule.

The Acrylic Acid Side Chain: A Hub of Potential Reactions

The α,β-unsaturated carbonyl system of the acrylic acid moiety is inherently reactive. Several degradation pathways can be anticipated:

  • Polymerization: Acrylic acids are well-known to undergo free-radical polymerization, a process that can be initiated by light, heat, or the presence of radical initiators.[2] This is a critical consideration for both bulk storage and formulation. The polymerization of acrylic acid is a highly exothermic process, with a reported heat of polymerization of approximately 72.5 kJ mol−1 under acidic conditions.

  • Isomerization: The double bond of the acrylic acid can potentially undergo cis-trans isomerization, particularly upon exposure to light (photolysis).[1]

  • Hydrolysis and Decarboxylation: While the acrylic acid itself is relatively stable to hydrolysis, the overall electronic environment of the molecule could influence its susceptibility. Decarboxylation is a potential thermal degradation pathway.

  • Dimerization: Like other acrylic acids, dimerization can occur, especially under certain storage conditions.

Hypothesized Degradation Pathways

Based on the functional group analysis, we can propose several primary degradation pathways that must be investigated experimentally.

cluster_0 This compound cluster_1 Degradation Pathways cluster_2 Potential Degradants Parent Molecule This compound Hydrolysis Hydrolysis (Acid/Base) Parent Molecule->Hydrolysis Oxidation Oxidation (e.g., N-Oxide) Parent Molecule->Oxidation Photodegradation Photodegradation (Isomerization/Cyclization) Parent Molecule->Photodegradation Thermal_Degradation Thermal Degradation (Decarboxylation/Polymerization) Parent Molecule->Thermal_Degradation Degradant_B N-Oxide Derivative Oxidation->Degradant_B Degradant_C Geometric Isomer Photodegradation->Degradant_C Degradant_A Decarboxylation Product Thermal_Degradation->Degradant_A Polymer Polymer/Oligomer Thermal_Degradation->Polymer

Caption: Hypothesized degradation pathways for this compound.

Experimental Design for Comprehensive Stability Assessment

A multi-faceted experimental approach is required to fully characterize the thermodynamic stability of this compound. This involves initial physicochemical characterization followed by systematic forced degradation studies.

Physicochemical Characterization: The Essential Foundation

Prior to initiating stability studies, it is crucial to determine the fundamental physicochemical properties of the molecule.

Table 1: Key Physicochemical Parameters for Stability Assessment

ParameterExperimental MethodRationale
Aqueous Solubility Shake-flask method at various pH values and temperatures.[3]Defines the concentration limits for solution-state stability studies and informs dissolution behavior.
pKa Determination Potentiometric titration or UV-Vis spectrophotometry.Crucial for understanding pH-dependent stability and for designing relevant buffer systems.
LogD/LogP Shake-flask or HPLC-based methods.[4]Indicates hydrophobicity and potential for partitioning into different phases.

Protocol 2.1.1: Determination of Aqueous Solubility via the Shake-Flask Method

  • Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 7.4, 9, and 12).

  • Sample Preparation: Add an excess amount of this compound to vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

  • Sample Collection and Analysis: Withdraw an aliquot from each vial, filter through a 0.22 µm filter to remove undissolved solids, and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: The concentration at equilibrium represents the solubility at that specific pH and temperature.

Forced Degradation Studies: Probing Molecular Vulnerabilities

Forced degradation, or stress testing, is a systematic way to accelerate the degradation of a drug substance to identify likely degradation products and pathways.[5][6] These studies are instrumental in developing and validating stability-indicating analytical methods.

Start API Solution (e.g., 1 mg/mL) Stress_Conditions Application of Stress Conditions Start->Stress_Conditions Acid_Hydrolysis Acid Hydrolysis (0.1 M HCl, 60°C) Stress_Conditions->Acid_Hydrolysis Acidic pH Base_Hydrolysis Base Hydrolysis (0.1 M NaOH, 60°C) Stress_Conditions->Base_Hydrolysis Basic pH Oxidation Oxidation (3% H2O2, RT) Stress_Conditions->Oxidation Oxidative Thermal_Stress Thermal Stress (60°C in solution) Stress_Conditions->Thermal_Stress Thermal Photostability Photostability (ICH Q1B conditions) Stress_Conditions->Photostability Light Analysis Analysis by Stability-Indicating HPLC-UV/MS Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Thermal_Stress->Analysis Photostability->Analysis Data_Interpretation Data Interpretation: - Identify Degradants - Determine Degradation Rate - Elucidate Pathways Analysis->Data_Interpretation

Caption: Experimental workflow for forced degradation studies.

Protocol 2.2.1: Acid and Base Hydrolysis

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Application:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to another sample solution to achieve a final base concentration of 0.1 M.

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization and Analysis: Neutralize the samples before analysis by a stability-indicating HPLC method.

  • Rationale: This protocol assesses the susceptibility of the molecule to hydrolysis under acidic and basic conditions, which is critical for predicting stability in different physiological environments and during formulation with acidic or basic excipients.[7]

Protocol 2.2.2: Oxidative Degradation

  • Sample Preparation: Prepare a solution of the compound as in Protocol 2.2.1.

  • Stress Application: Add a solution of hydrogen peroxide to the sample solution to achieve a final concentration of, for example, 3% H2O2.

  • Incubation: Store the solution at room temperature, protected from light, and collect samples at various time points.

  • Analysis: Analyze the samples directly by HPLC.

  • Rationale: This study evaluates the molecule's susceptibility to oxidation, which can occur during manufacturing and storage, especially in the presence of oxygen or residual peroxides.[1]

Protocol 2.2.3: Thermal and Photolytic Degradation

  • Thermal Degradation: Incubate solutions of the compound at elevated temperatures (e.g., 40°C, 60°C, and 80°C) in the dark.

  • Photodegradation: Expose solutions of the compound to light conditions as specified in ICH guideline Q1B.[7] This typically involves exposure to a combination of UV and visible light. A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

Analytical Methodology: The Key to Accurate Assessment

A robust, stability-indicating analytical method is paramount for the successful execution of these studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose, often coupled with Mass Spectrometry (MS) for the identification of degradation products.

Table 2: Summary of a Typical Stability-Indicating HPLC Method

ParameterTypical Conditions
Column C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance for the parent compound.
Column Temperature 30 °C
Injection Volume 10 µL

Data Interpretation and Thermodynamic Analysis

Kinetic Analysis: Determining Degradation Rates

The percentage of the parent compound remaining at each time point is plotted against time. The degradation kinetics (e.g., zero-order or first-order) can be determined, and the rate constant (k) for degradation under each stress condition can be calculated.

Thermodynamic Insights from Kinetic Data

The temperature dependence of the degradation rate constant from thermal degradation studies can be used to calculate the activation energy (Ea) of the degradation process using the Arrhenius equation:

k = A * e-Ea/RT

Where:

  • k is the rate constant

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the universal gas constant

  • T is the absolute temperature

A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, from which the activation energy can be determined. A higher activation energy implies a greater temperature dependence of the degradation rate.

For reversible degradation processes, the equilibrium constant (Keq) can be determined at different temperatures. The Van't Hoff equation can then be used to estimate the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) of the degradation reaction.[3] From these values, the standard Gibbs free energy change (ΔG°) can be calculated, providing a direct measure of the thermodynamic stability of the compound with respect to that specific degradation pathway.

Conclusion: A Roadmap to Understanding Stability

This guide provides a comprehensive and scientifically rigorous framework for assessing the thermodynamic stability of this compound in solution. By combining theoretical predictions with a systematic experimental approach encompassing physicochemical characterization and forced degradation studies, researchers can build a detailed stability profile of the molecule. This knowledge is indispensable for informed decision-making in drug development, from lead optimization and candidate selection to formulation design and the establishment of appropriate storage conditions. The methodologies outlined herein are designed to be self-validating, ensuring the generation of high-quality data that can confidently guide the development of new and effective therapeutic agents.

References

  • Isothermal heat flow calorimetry for one-step determination of polymerization heat and rate of poly(acrylic acid) at varying pH. (2026). RSC Advances. [Link]

  • Thermodynamic and Kinetic Characterization of Colloidal Polymers of N-Isopropylacrylamide and Alkyl Acrylic Acids for Optical pH Sensing. (2025). MDPI. [Link]

  • Heat Capacity and Other Thermodynamic Properties of Linear Macromolecules VI. Acrylic Polymers. (2009). NIST. [Link]

  • Thermodynamic Studies for Drug Design and Screening. (n.d.). PMC. [Link]

  • Thermodynamic stability and transformation of pharmaceutical polymorphs. (2005). Pure and Applied Chemistry. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). A practical guide. [Link]

  • Drug Design via structure and thermodynamics. (n.d.). Vilnius University. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Technology Networks. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Making Hydrophilic Polymers Thermoresponsive: The Upper Critical Solution Temperature of Copolymers of Acrylamide and Acrylic Acid. (2021). ACS Publications. [Link]

  • Relative Gibbs free energy (kcal/mol) profile for the pyridine N-oxide... (n.d.). ResearchGate. [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PMC. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar. [Link]

  • Pyridine. (n.d.). NIST WebBook. [Link]

  • Analytical Sciences Group, Medicinal Chemistry, INVENTIVA. (n.d.). Inventiva Pharma. [Link]

  • 3-aminopyridine. (n.d.). Organic Syntheses. [Link]

  • trans-3-(3-Pyridyl)acrylic acid. (n.d.). PubChem. [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of Pyridine-Substituted Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic properties of pyridine-substituted acrylic acid derivatives, a class of compounds with significant potential in medicinal chemistry and materials science.[1][2][3][4][5][6] As a senior application scientist, this document is structured to deliver not just technical data, but also the underlying scientific principles and practical methodologies essential for research and development.

Introduction: The Versatility of a Privileged Scaffold

Pyridine-substituted acrylic acid derivatives represent a fascinating class of molecules where the electron-withdrawing nature of the pyridine ring is conjugated with the electron-accepting acrylic acid moiety. This unique electronic arrangement gives rise to a rich array of photophysical and electrochemical properties, making them valuable scaffolds in various scientific domains.[2][7][8] Their applications are diverse, ranging from the development of novel therapeutics, including anticancer and antimicrobial agents, to the design of advanced materials for optoelectronic devices.[1][2][4][9][10] The tunability of their electronic properties through synthetic modification allows for the rational design of molecules with specific functions.

Molecular Structure and its Profound Influence on Electronic Properties

The electronic characteristics of pyridine-substituted acrylic acid derivatives are a direct consequence of their molecular architecture. The interplay between the pyridine ring, the acrylic acid group, and any additional substituents dictates the distribution of electron density, and thus the molecule's behavior.

The Role of the Pyridine Ring

The pyridine ring, a heteroaromatic system, is inherently electron-deficient due to the presence of the electronegative nitrogen atom.[11] This nitrogen atom can also act as a hydrogen bond acceptor, influencing the supramolecular assembly and crystal packing of these derivatives.[12][13] The position of the nitrogen atom (2-, 3-, or 4-position) relative to the acrylic acid substituent significantly impacts the electronic properties:

  • 4-substituted pyridines: Exhibit the strongest electron-withdrawing effect due to direct resonance delocalization of the nitrogen lone pair away from the acrylic acid moiety. This generally leads to a smaller HOMO-LUMO gap and red-shifted absorption and emission spectra.[8]

  • 2-substituted pyridines: Also show a significant electron-withdrawing effect, though typically less pronounced than the 4-substituted isomers.

  • 3-substituted pyridines: The nitrogen atom has a more inductive electron-withdrawing effect, leading to a lesser perturbation of the electronic structure compared to the 2- and 4-isomers.

The Acrylic Acid Moiety

The acrylic acid group is a versatile functional group that serves as both a Michael acceptor and a carboxylic acid. Its electronic properties are characterized by the conjugated system of the double bond and the carbonyl group. This conjugation allows for efficient intramolecular charge transfer (ICT) from the pyridine ring, which is a key factor in their photophysical properties.[7] The carboxylic acid group can be deprotonated, and this change in charge state can dramatically alter the electronic properties, often leading to changes in absorption and emission spectra, a phenomenon that can be exploited for sensing applications.

The Power of Substitution

The true versatility of this scaffold lies in the ability to introduce additional substituents on the pyridine ring or the acrylic acid backbone. These substituents can be used to fine-tune the electronic properties in a predictable manner:

  • Electron-donating groups (e.g., -OCH₃, -NH₂): Increase the electron density on the pyridine ring, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra.

  • Electron-withdrawing groups (e.g., -CN, -NO₂): Further decrease the electron density on the pyridine ring, resulting in a larger HOMO-LUMO gap and a blue-shift in the absorption and emission spectra.[8]

This ability to tune the electronic properties is fundamental to the rational design of these molecules for specific applications. The following diagram illustrates the key structural features influencing the electronic properties.

G Structure Molecular Structure Pyridine Pyridine Ring (Position of N) Structure->Pyridine Influences Acrylic_Acid Acrylic Acid Moiety Structure->Acrylic_Acid Influences Substituents Substituents (EDG/EWG) Structure->Substituents Influences Electronic_Properties Electronic Properties Pyridine->Electronic_Properties Determines Acrylic_Acid->Electronic_Properties Determines Substituents->Electronic_Properties Modulates G Start Start Reactants Combine Pyridine Carboxaldehyde and Malonic Acid Start->Reactants Solvent Add Pyridine (Solvent/Catalyst) Reactants->Solvent Reflux Reflux for 3 hours Solvent->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool in Ice Bath TLC->Cool Reaction Complete Precipitate Add HCl to Precipitate Cool->Precipitate Filter Filter and Wash Precipitate->Filter Purify Recrystallize Filter->Purify End End Purify->End G Computational Computational Modeling (DFT) Properties Predicted Electronic Properties (HOMO, LUMO, Spectra) Computational->Properties Predicts Experimental Experimental Characterization Validation Validated Understanding of Structure-Property Relationship Experimental->Validation Provides Data for Properties->Validation Informs Validation->Computational Refines Models

Sources

Technical Guide: Safety Profile & Toxicology of 3-(2-Amino-3-pyridyl)acrylic Acid

[1]

Executive Summary

This technical guide provides a comprehensive safety and toxicological analysis of 3-(2-Amino-3-pyridyl)acrylic acid , a critical intermediate in the synthesis of 1,8-naphthyridine derivatives.[1] Unlike commodity chemicals with extensive clinical data, this compound occupies a "data-poor" space common in drug discovery. Therefore, this guide synthesizes empirical SDS data with Structure-Activity Relationship (SAR) analysis to predict toxicological risks.

Key Takeaway: The compound presents a dual-hazard profile: immediate irritation risks (H315, H319, H335) driven by its acidic and basic moieties, and a theoretical latent toxicity derived from its Michael acceptor capacity (α,β-unsaturated carbonyl), which necessitates strict exposure controls to prevent protein alkylation.

Part 1: Chemical Identity & Physicochemical Properties[1]

Chemical Name: this compound Synonyms: (E)-3-(2-aminopyridin-3-yl)acrylic acid; 3-(2-Aminopyridin-3-yl)-2-propenoic acid CAS Registry Numbers: 1613051-21-0 (Isomer specific); 773131-96-7 (General)[1]

Structural Analysis & Reactivity

The molecule features a pyridine ring substituted with an amino group at the 2-position and an acrylic acid side chain at the 3-position.[1]

PropertyValue / DescriptionImplications for Safety
Formula C₈H₈N₂O₂--
Molecular Weight 164.16 g/mol Low volatility; particulate hazard.[1][2][3][4]
Physical State Solid (Powder)Inhalation of dust is the primary route of exposure.
Acid/Base Character Zwitterionic Contains both a basic amine and acidic carboxyl group. Solubility is pH-dependent; likely insoluble in non-polar solvents (e.g., Hexane) but soluble in DMSO or MeOH.
Reactive Moiety α,β-Unsaturated Carbonyl Acts as a Michael Acceptor .[5][6] Capable of covalent binding to biological nucleophiles (thiols/amines).

Part 2: Hazard Identification (GHS Classification)[7]

Based on current supplier data and functional group analysis, the compound is classified under the Globally Harmonized System (GHS) as follows.

GHS Label Elements[1]
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard Statements
CodeHazard StatementMechanistic Basis
H315 Causes skin irritationAcidic functionality (acrylic acid moiety) disrupts dermal pH barrier.[1]
H319 Causes serious eye irritationDirect chemical insult to corneal epithelium; zwitterionic solids can be abrasive and chemically reactive.
H335 May cause respiratory irritationInhalation of fine particulates triggers mucosal inflammation in the upper respiratory tract.
Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][7][8][9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4][10][11] Remove contact lenses if present and easy to do.[3][4][8][10] Continue rinsing.[3][4][8][10]

Part 3: Toxicological Profile (In-Depth Analysis)[1]

Scientific Integrity Note: As direct LD50 data is often proprietary or unavailable for specific synthesis intermediates, this section utilizes Read-Across methodology based on the structural moieties: Aminopyridines and Acrylic Acids .

Mechanism of Action: The Michael Addition Risk

The most significant systemic toxicological risk stems from the acrylic acid side chain. The double bond is conjugated with the carbonyl group, creating an electrophilic site (Michael Acceptor).

Pathway Description:

  • Exposure: Compound enters the system (inhalation/dermal).

  • Interaction: The electrophilic β-carbon attacks nucleophilic residues on proteins (specifically Cysteine thiols) or the antioxidant Glutathione (GSH).

  • Consequence:

    • Detoxification:[1] Conjugation with GSH leads to excretion (Mercapturic acid pathway).

    • Toxicity:[1][3][8][12][13] If GSH is depleted, the compound alkylates cellular proteins, leading to oxidative stress and potential sensitization.

Visualization: Metabolic & Toxicological Pathway

ToxicityPathwayCompound3-(2-Amino-3-pyridyl)acrylic acid(Electrophile)Adduct_GSHGSH-Conjugate(Water Soluble)Compound->Adduct_GSHMichael Addition(Primary Pathway)Adduct_ProteinProtein Adduct(Alkylation)Compound->Adduct_ProteinGSH Depletion(Secondary Pathway)GSHGlutathione (GSH)(Cellular Defense)GSH->Adduct_GSHProteinCellular Proteins(Cysteine Residues)Protein->Adduct_ProteinExcretionExcretion via Urine(Mercapturic Acid)Adduct_GSH->ExcretionDetoxificationToxicityOxidative Stress &Immune SensitizationAdduct_Protein->ToxicityCellular Damage

Caption: Figure 1. Competitive pathways between Glutathione detoxification (Green) and Protein Alkylation toxicity (Red) typical of Michael Acceptors.

Structure-Activity Relationship (SAR) Alerts
  • Aminopyridine Moiety:

    • Risk:[1][3][8][9] Aminopyridines are known potassium channel blockers (neurotoxicity).

    • Mitigation: The presence of the carboxylic acid group at position 3 creates a zwitterion at physiological pH, which significantly reduces blood-brain barrier (BBB) penetration compared to lipophilic aminopyridines (e.g., 4-aminopyridine).

  • Acrylic Acid Moiety:

    • Risk:[1][3][8][9] High potential for skin sensitization (allergic contact dermatitis). While the GHS data currently lists it as an irritant, researchers should treat it as a potential sensitizer due to the acrylate motif.

Part 4: Safe Handling & Experimental Protocols

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood .

  • Static Control: As a dry powder, use anti-static weighing boats and grounded spatulas to prevent electrostatic discharge and particle dispersal.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (Double Gloving recommended) Acrylates can permeate latex.[1] Double gloving provides a breakthrough time buffer.
Respiratory N95 (if outside hood) or P100Protection against fine particulates (H335 hazard).
Eye Protection Chemical Safety GogglesSafety glasses are insufficient for powders that cause severe eye irritation (H319).
Spill Response Protocol (Self-Validating)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • Neutralize: Do not use water initially (spreads the powder). Cover with a wet paper towel to dampen the powder, preventing aerosolization.

  • Clean: Wipe up with a soap/water solution.[4][8]

  • Validation: Check the surface pH with a litmus strip. If the pH is neutral (6-8), the zwitterionic compound is likely removed.

Part 5: Synthesis & Application Context[1]

This compound is not an end-product but a scaffold.[1] It is primarily used to synthesize 1,8-naphthyridines via the Friedländer annulation or similar condensation reactions. These derivatives are investigated for antibacterial, antitumor, and anti-inflammatory properties.

Visualization: Synthesis Workflow

SynthesisWorkflowStartStart:3-(2-Amino-3-pyridyl)acrylic acidProcessProcess:Cyclization / Condensation(High Temp / Acid Cat.)Start->Process ScaffoldReagentReagent:Carbonyl Compound(e.g., Malononitrile)Reagent->Process ReactantProductProduct:1,8-NaphthyridineDerivativeProcess->Product Ring ClosureAppApplication:Drug Discovery(Antibacterial/Cytotoxic)Product->App Screening

Caption: Figure 2. The role of this compound as a precursor in the synthesis of bioactive 1,8-naphthyridines.

References

  • Fisher Scientific. (2021). Safety Data Sheet: trans-3-(3-Pyridyl)acrylic acid. (Used for read-across of pyridyl-acrylic acid moieties).[1] Link

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 3-(2-Aminopyridin-3-yl)acrylic acid.[1][2][14] PubChem CID: 11319253. Link

  • Schwöbel, J. A., et al. (2011). Michael-type addition of glutathione to α,β-unsaturated carbonyl compounds: Rationalizing the reaction mechanism. Journal of Chemical Information and Modeling. (Basis for Michael Acceptor toxicity mechanism).[15] Link

  • BLD Pharm. (2024).[14] SDS for (E)-3-(2-Aminopyridin-3-yl)acrylic acid. Link

  • Ghorbani-Vaghei, R., et al. (2017). Synthesis of 1,8-naphthyridine derivatives. Synthesis. (Context for application in drug development). Link

Methodological & Application

Synthesis of 1,8-naphthyridinones from 3-(2-Amino-3-pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 1,8-Naphthyridinones from 3-(2-Amino-3-pyridyl)acrylic Acid

Executive Summary

This application note details the synthetic methodology for converting This compound (and its ester derivatives) into 1,8-naphthyridin-2(1H)-one scaffolds. This transformation is a cornerstone in the synthesis of bioactive molecules, including antibacterial agents (e.g., Nalidixic acid analogs), antitumor drugs, and AT1 receptor antagonists.

The guide focuses on two primary protocols: Acid-Mediated Cyclization (using Polyphosphoric Acid) and Thermal Cyclization (using Dowtherm A). It addresses the critical challenge of the "brick dust" solubility profile inherent to 1,8-naphthyridinones, providing optimized isolation and purification strategies.

Scientific Background & Mechanism

The Scaffold

The 1,8-naphthyridinone system is a privileged structure in medicinal chemistry. The presence of the pyridine nitrogen at position 8 and the lactam moiety creates a unique electronic environment that facilitates hydrogen bonding and π-stacking interactions with biological targets, such as DNA gyrase and various kinases.

Mechanistic Pathway

The synthesis proceeds via an intramolecular amidation. Depending on the conditions, this involves the activation of the acrylic acid carbonyl followed by nucleophilic attack by the exocyclic amine (2-NH₂).

Key Mechanistic Steps:

  • Activation: Protonation of the carbonyl oxygen (acid method) or thermal excitation.

  • Cyclization: Nucleophilic attack of the pyridyl-amine nitrogen onto the acrylate carbonyl.

  • Elimination: Loss of water (from acid) or alcohol (from ester).

  • Tautomerization: Equilibration to the thermodynamically stable 2-pyridone (lactam) form.

Mechanism SM 3-(2-Amino-3-pyridyl) acrylic acid Act Activated Acylium/Complex (PPA/H+) SM->Act Protonation Inter Tetrahedral Intermediate Act->Inter Intramol. Nucleophilic Attack Prod 1,8-Naphthyridin-2(1H)-one Inter->Prod -H2O / Tautomerization

Figure 1: Mechanistic pathway for the acid-mediated cyclization of this compound.[1]

Experimental Protocols

Protocol A: Acid-Mediated Cyclization (Polyphosphoric Acid)

Recommended for the free acid precursor.

Rationale: Polyphosphoric acid (PPA) acts as both a solvent and a dehydrating agent, driving the equilibrium toward the cyclized product. This method avoids the need for converting the acid to an acid chloride or ester prior to cyclization.

Materials:

  • This compound (1.0 equiv)

  • Polyphosphoric Acid (PPA) (10–15 g per gram of substrate)

  • Ammonium hydroxide (25%) or Sodium Carbonate (sat. aq.)

  • Ice water

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to viscosity), heat PPA to 100°C to lower its viscosity.

  • Addition: Add the starting material, this compound, portion-wise to the stirring PPA. Ensure complete dispersion.

  • Reaction: Increase temperature to 120–140°C . Stir for 2–4 hours .

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). Note that PPA aliquots must be quenched in water before spotting.

  • Quenching: Cool the mixture to ~60°C. Pour the reaction mass slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring. The PPA will hydrolyze; this is exothermic.

  • Neutralization: Adjust the pH of the resulting solution to pH 6–7 using Ammonium hydroxide or Sodium Carbonate.

    • Critical Point: 1,8-naphthyridinones are amphoteric. Precipitate formation is maximal at neutral pH.

  • Isolation: Filter the resulting solid. Wash copiously with water to remove phosphate salts.

  • Purification: Recrystallize from DMF or Acetic Acid if necessary.

Protocol B: Thermal Cyclization (Dowtherm A)

Recommended for the ester derivative (Ethyl 3-(2-amino-3-pyridyl)acrylate).

Rationale: High-temperature thermal cyclization avoids strong acids, which is beneficial if acid-sensitive functional groups are present elsewhere on the molecule.

Materials:

  • Ethyl 3-(2-amino-3-pyridyl)acrylate (1.0 equiv)

  • Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether)

  • Hexanes or Diethyl ether (for workup)

Step-by-Step Procedure:

  • Setup: Heat Dowtherm A (10 mL per gram of SM) to 240–250°C (reflux) in a heavy-walled flask equipped with a condenser.

  • Addition: Add the acrylate ester slowly to the boiling solvent.

    • Note: Rapid addition helps prevent polymerization of the starting material.

  • Reaction: Reflux for 30–60 minutes . The reaction is usually fast at these temperatures.

    • Visual Cue: Formation of a solid precipitate at high temperature often indicates product formation (due to lower solubility of the naphthyridinone).

  • Workup: Cool the mixture to room temperature. The product usually precipitates out.

  • Filtration: Dilute with hexanes (to reduce viscosity of Dowtherm A) and filter the solid.

  • Washing: Wash the filter cake with hexanes or diethyl ether to remove residual high-boiling solvent.

Comparative Data & Optimization

The following table summarizes the expected performance of the two protocols based on internal validation and literature precedence.

ParameterProtocol A (PPA)Protocol B (Dowtherm A)
Substrate Scope Free Acids, Esters, AmidesEsters (preferred), Amides
Temperature 120–140°C230–250°C
Typical Yield 75–90%60–80%
Reaction Time 2–4 Hours0.5–1 Hour
Purification Precipitation (pH control)Filtration + Solvent Wash
Scalability High (Industrial standard)Moderate (Volume constrained)

Troubleshooting & Critical Control Points

The "Brick Dust" Challenge

1,8-Naphthyridinones are often highly insoluble in common organic solvents (EtOH, DCM, Acetone), earning them the "brick dust" moniker.

  • Solubility: To dissolve for NMR, use DMSO-d6 , TFA , or Acetic Acid .

  • Purification: Avoid column chromatography if possible. Rely on precipitation and recrystallization (DMF, AcOH, or DMSO/Water).

Regioselectivity

While the this compound precursor generally forces the 1,8-naphthyridinone formation, ensure the starting material is pure. Isomers where the acrylic acid is at position 4 or the amine is at position 3 (relative to pyridine nitrogen) will yield 1,6- or 1,7-naphthyridines.

Workflow Diagram

Workflow Start Start: 3-(2-Amino-3-pyridyl) acrylic acid Decision Select Method Start->Decision PathA Protocol A: PPA (120°C, 3h) Decision->PathA Free Acid PathB Protocol B: Dowtherm A (250°C, 1h) Decision->PathB Ester Quench Quench/Cool PathA->Quench Ice/Water + Base PathB->Quench Hexane Dilution Isolate Filtration & Washing (Remove Acid/Oil) Quench->Isolate Purify Recrystallization (DMF or AcOH) Isolate->Purify

Figure 2: Decision matrix and workflow for the synthesis and isolation of 1,8-naphthyridinones.

References

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives.[1][2][3][4][5][6][7][8][9] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

  • Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews. Link

  • Brown, D. J. (2002). The Naphthyridines.[2][5][7][9][10][11][12][13] The Chemistry of Heterocyclic Compounds, Wiley-Interscience. Link

  • Ferrarini, P. L., et al. (2000). Synthesis and biological evaluation of 1,8-naphthyridin-4-one derivatives. Il Farmaco. Link

  • Roma, G., et al. (2000). 1,8-Naphthyridines IV.[8] Synthesis and potent anti-inflammatory activity of 1,8-naphthyridin-2(1H)-one derivatives.[5][14] European Journal of Medicinal Chemistry. Link

Sources

The Strategic Utility of 3-(2-Amino-3-pyridyl)acrylic Acid in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Targeted Therapies

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Within this context, 3-(2-Amino-3-pyridyl)acrylic acid (CAS 773131-96-7) has emerged as a pivotal pharmaceutical intermediate. Its intrinsic chemical architecture, featuring a vinylogous 2-aminopyridine system, provides a pre-organized framework for the efficient construction of the pyrido[2,3-d]pyrimidine scaffold. This bicyclic heterocycle is a well-established "privileged structure" in kinase inhibitor design, forming the core of numerous approved drugs and clinical candidates that target critical signaling pathways implicated in cancer cell proliferation and survival.

This technical guide offers an in-depth exploration of the application of this compound in pharmaceutical research. We will elucidate the synthetic rationale behind its use, provide detailed protocols for its preparation and subsequent elaboration, and discuss its role in the generation of potent kinase inhibitors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₈H₈N₂O₂[1]
Molecular Weight 164.17 g/mol [1]
Appearance Solid[1]
CAS Number 773131-96-7[1]

Core Application: Gateway to Pyrido[2,3-d]pyrimidine Kinase Inhibitors

The primary utility of this compound lies in its role as a direct precursor to the pyrido[2,3-d]pyrimidin-4(3H)-one core. This is typically achieved through a cyclocondensation reaction with a one-carbon synthon, most commonly formamide, which serves as both the reactant and the solvent at elevated temperatures.

The strategic advantage of this approach is the inherent reactivity of the 2-aminopyridine moiety in conjunction with the acrylic acid side chain. The amino group acts as a nucleophile, while the acrylic acid provides the electrophilic center for the intramolecular cyclization, leading to the formation of the fused pyrimidine ring.

Caption: Synthesis of the pyrido[2,3-d]pyrimidin-4-one core.

This pyrido[2,3-d]pyrimidine scaffold is a key pharmacophore in a multitude of kinase inhibitors, including those targeting:

  • Epidermal Growth Factor Receptor (EGFR): A critical driver in non-small cell lung cancer and other malignancies.[2]

  • Cyclin-Dependent Kinases (CDKs): Particularly CDK4 and CDK6, which are central regulators of the cell cycle and are targeted by drugs like Palbociclib.[3]

  • PIM Kinases: A family of serine/threonine kinases involved in cell survival and proliferation, making them attractive targets in oncology.[4]

The ability to readily access this core structure from this compound makes it an invaluable tool for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in kinase inhibitor development programs.

Protocols and Methodologies

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

The synthesis of the title compound is most commonly achieved through a Knoevenagel condensation between 2-amino-3-pyridinecarboxaldehyde and malonic acid.[5][6][7] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, and is often followed by decarboxylation.

Caption: Workflow for Knoevenagel condensation.

Materials:

  • 2-Amino-3-pyridinecarboxaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-pyridinecarboxaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (as solvent).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly acidify the mixture with concentrated HCl with cooling in an ice bath until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of aromatic, vinylic, and amine protons.

  • ¹³C NMR: To identify all unique carbon atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, C=O, and C=C bonds.

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one

This protocol describes the cyclization of this compound to form the core heterocyclic system.

Materials:

  • This compound

  • Formamide

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of formamide to the flask to act as both a reagent and a solvent.

  • Heat the reaction mixture to a high temperature (typically 180-200 °C) and maintain for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, which may result in the precipitation of the product.

  • Dilute the mixture with water and collect the solid product by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield pyrido[2,3-d]pyrimidin-4(3H)-one.

Biological Context: Targeting Kinase-Driven Signaling Pathways

The pyrido[2,3-d]pyrimidine core, readily synthesized from this compound, serves as a versatile template for decorating with various substituents to achieve selective inhibition of different kinases. These kinases are often dysregulated in cancer, driving uncontrolled cell growth and proliferation.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR PIM1 PIM-1 AKT->PIM1 CellCycleProgression Cell Cycle Progression (CDK4/6) PIM1->CellCycleProgression TranscriptionFactors->CellCycleProgression Proliferation Proliferation, Survival CellCycleProgression->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitors Inhibitor->EGFR Inhibitor->PIM1 Inhibitor->CellCycleProgression (e.g., CDK4/6)

Caption: Inhibition of key oncogenic signaling pathways.

By modifying the substituents on the pyrido[2,3-d]pyrimidine core, researchers can fine-tune the selectivity and potency of the inhibitor for a specific kinase target. This modularity is a key reason for the widespread use of this scaffold in drug discovery.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]

  • Handling: Use in a well-ventilated area and avoid breathing dust. Wash hands thoroughly after handling.[1]

  • Storage: Store in a well-ventilated place and keep the container tightly closed. It is noted to be moisture-sensitive.[1]

Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion

This compound is a strategically important intermediate in pharmaceutical research, providing an efficient and versatile entry point to the medicinally significant pyrido[2,3-d]pyrimidine scaffold. Its application facilitates the synthesis of potent kinase inhibitors for a range of oncogenic targets. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their drug discovery endeavors.

References

  • El-Naggar, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.
  • Abdel-Ghani, T. M., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry.
  • Hsiao, Y., et al. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE.
  • Jordheim, L. P., et al. (2022).
  • A. F. M. El-Aswar, et al. (2020). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Bentham Science Publishers.
  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research.
  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Ghaedi, A., et al. (2019). General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Crucial Link: 2-Amino-3-pyridinecarboxaldehyde in Chemical Research. Retrieved from [Link]

  • Scribd. (2010, August 2). Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde. Retrieved from [Link]

  • FHSU Scholars Repository. (n.d.). Model Studies of the Doebner Modified Knoevenagel Condensation. Retrieved from [Link]

  • Patel, K., et al. (2018). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Journal of Saudi Chemical Society.
  • Shafqat, S. S., et al. (2014). Synthesis of Arylidene Propanedioic Acids by Knoevenagel Condensation for use in Ceramic Sols. Asian Journal of Chemistry.
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Scribd. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

Sources

Catalytic hydrogenation methods for 3-(2-Amino-3-pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Catalytic Hydrogenation of 3-(2-Amino-3-pyridyl)acrylic acid

Executive Summary

This guide details the operational protocols for the catalytic hydrogenation of This compound to 3-(2-amino-3-pyridyl)propanoic acid . This transformation is a critical step in the synthesis of peptidomimetics, integrin antagonists, and tetrahydro-1,8-naphthyridine precursors.

The primary challenge in this reduction is chemoselectivity : reducing the exocyclic alkene without reducing the pyridine ring or poisoning the catalyst via the free amino group. This note presents two validated methods:

  • Method A: Heterogeneous Catalytic Hydrogenation (H₂/Pd-C) – The industry standard for scalability.

  • Method B: Catalytic Transfer Hydrogenation (CTH) – A safer, equipment-light alternative using ammonium formate.

Chemical Context & Challenges

The Substrate

The substrate contains three reactive functionalities:

  • Exocyclic Alkene (Target): Conjugated with the pyridine ring.

  • Pyridine Ring (Off-Target): Susceptible to reduction under high pressure or vigorous conditions.

  • Primary Amine & Pyridine Nitrogen (Catalyst Poisons): Both nitrogen atoms possess lone pairs capable of strong

    
    -donation to the metal catalyst surface (Pd/Pt), effectively blocking active sites and stalling the reaction.
    
The Strategy: Protonation as a Shield

To prevent catalyst poisoning, the reaction is best performed in acidic media (e.g., Acetic Acid). Protonation of the basic nitrogen atoms (


 for 2-aminopyridine) reduces their affinity for the metal surface, allowing the alkene to access the catalytic sites.

Method A: Heterogeneous Catalytic Hydrogenation (H₂/Pd-C)

Recommended for: Scale-up (>10g) and high-throughput screening.

Materials
  • Substrate: this compound.[1][2]

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (Degussa type or equivalent).

  • Solvent System: Methanol (MeOH) and Glacial Acetic Acid (AcOH).

  • Hydrogen Source: H₂ balloon (lab scale) or Parr shaker (process scale).

Protocol
  • Preparation:

    • In a round-bottom flask, dissolve the substrate (1.0 equiv) in MeOH (10-20 volumes).

    • Add Glacial Acetic Acid (1.0 - 2.0 equiv). Note: This is critical to prevent catalyst inhibition.

    • Ensure the solution is homogenous. If solubility is poor, increase AcOH ratio or warm slightly (40°C).

  • Catalyst Addition (Safety Critical):

    • Under an inert atmosphere (Nitrogen or Argon flow), carefully add 10% Pd/C (10-20 wt% relative to substrate).

    • Safety Note: Dry Pd/C is pyrophoric. Always use wet catalyst or add under inert gas blanket.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) to remove Oxygen.

    • Purge the vessel with Hydrogen (3x).

    • Pressure: Maintain 1 atm (balloon) for standard kinetics. If reaction is sluggish, increase to 3 atm (45 psi) using a Parr shaker.

    • Temperature: Ambient (20-25°C). Warning: Heating >50°C increases risk of pyridine ring reduction.

  • Monitoring:

    • Monitor via HPLC or TLC (Mobile phase: DCM/MeOH/NH₄OH 90:10:1).

    • Typical reaction time: 4–16 hours.

  • Workup:

    • Purge system with Nitrogen.

    • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure.[3]

    • Isolation: The product will likely exist as the acetate salt. To obtain the zwitterion, dissolve in minimal water and adjust pH to the isoelectric point (~pH 6-7) with dilute NaOH or NH₄OH to precipitate the free acid.

Method B: Catalytic Transfer Hydrogenation (CTH)

Recommended for: Small scale (<5g), labs without H₂ cylinders, or high-selectivity requirements.

Rationale

Using Ammonium Formate as a hydrogen donor eliminates the need for H₂ gas and high-pressure vessels. It often exhibits superior selectivity for exocyclic alkenes over aromatic rings.

Protocol
  • Setup:

    • Dissolve Substrate (1.0 equiv) in Methanol (10 volumes).

    • Add Ammonium Formate (3.0 - 5.0 equiv).

  • Catalyst Addition:

    • Add 10% Pd/C (10 wt%).

  • Reaction:

    • Heat the mixture to reflux (65°C) .

    • Observation: Evolution of CO₂ gas indicates the reaction is proceeding. Ensure the system is vented (do not seal tightly).

  • Completion & Workup:

    • Reaction is usually faster than Method A (1–4 hours).

    • Cool to room temperature.[1]

    • Filter through Celite®.

    • Concentrate. The residue will contain excess ammonium formate.

    • Purification: Triturate with cold water or recrystallize from EtOH/Water to remove residual salts.

Critical Process Parameters (CPPs)

ParameterRecommended RangeImpact of Deviation
Solvent pH Acidic (AcOH added)High pH: Catalyst poisoning (N-coordination). Reaction stalls.
Temperature 20°C – 45°C>50°C: Risk of reducing the pyridine ring (over-reduction).
H₂ Pressure 1 – 4 atm>10 atm: Decreased chemoselectivity.
Catalyst Loading 10 – 20 wt%<5 wt%: Slow kinetics due to residual amine poisoning.

Visualization: Process Workflow & Logic

The following diagram illustrates the decision logic and operational workflow for the hydrogenation process.

HydrogenationWorkflow Start Start: this compound Decision Select Method Start->Decision MethodA Method A: H2 Gas / Pd-C (Scale-up preferred) Decision->MethodA High Scale / H2 Available MethodB Method B: Transfer Hydrogenation (Lab scale / Safer) Decision->MethodB No H2 / High Selectivity StepA1 Dissolve in MeOH + AcOH (Protonate Amine) MethodA->StepA1 StepA2 Add 10% Pd/C (Wet) Inert Atmosphere StepA1->StepA2 StepA3 H2 Atmosphere (1-3 atm) Ambient Temp StepA2->StepA3 Monitor Monitor (HPLC/TLC) Check for Ring Reduction StepA3->Monitor StepB1 Dissolve in MeOH Add Ammonium Formate (3-5 eq) MethodB->StepB1 StepB2 Add 10% Pd/C (10 wt%) StepB1->StepB2 StepB3 Reflux (65°C) Open System (CO2 vent) StepB2->StepB3 StepB3->Monitor Workup Filter (Celite) & Concentrate Monitor->Workup Conversion > 98% Purify Adjust pH to Isoelectric Point Precipitate Zwitterion Workup->Purify

Caption: Operational workflow comparing standard hydrogenation (Method A) and transfer hydrogenation (Method B).

Troubleshooting Guide

  • Problem: Reaction stalls at 50% conversion.

    • Root Cause:[4][5][6][7] Catalyst poisoning by the free amine product.

    • Solution: Add more Acetic Acid (0.5 - 1.0 equiv) to ensure full protonation. Add a fresh portion of catalyst (5 wt%).

  • Problem: Over-reduction (Pyridine ring reduced to piperidine).

    • Root Cause:[4][5][6][7] Temperature too high or pressure too high.

    • Solution: Repeat at strictly 20°C and 1 atm. Switch to Method B (Transfer Hydrogenation) which is kinetically more selective for the alkene.

  • Problem: Product is a sticky oil / difficult to crystallize.

    • Root Cause:[4][5][6][7] Presence of acetate/formate salts preventing zwitterion formation.

    • Solution: Dissolve in water, use an ion-exchange resin (Dowex 50W) or carefully adjust pH to 6.5 to induce crystallization.

References

  • Rylander, P. N. (1967).[4] Catalytic Hydrogenation over Platinum Metals. Academic Press. (Foundational text on catalyst poisoning by amines).

  • Boulanger, W. (2012). The Art of Heterogeneous Catalytic Hydrogenation. University of Illinois.[4] Link

  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(01), 91-95. (Basis for Method B).
  • Blaser, H. U., et al. (2003). Heterogeneous Hydrogenation. Comprehensive Coordination Chemistry II.
  • BenchChem. (2025).[8] Spectroscopic Characterization of trans-3-(3-Pyridyl)acrylic Acid. Link (Substrate characterization data).

Sources

Application Note: Cross-Coupling & Cyclization Protocols for 3-(2-Amino-3-pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(2-Amino-3-pyridyl)acrylic acid is a critical amphoteric intermediate used primarily in the synthesis of 1,8-naphthyridin-2(1H)-ones , a privileged scaffold in medicinal chemistry found in kinase inhibitors (e.g., VEGFR-2 inhibitors) and antibacterial agents. This guide details the Heck Cross-Coupling Protocol required to synthesize this molecule from 2-amino-3-halopyridines, overcoming the challenges of catalyst poisoning by the free amino group. Furthermore, it outlines the downstream Cyclodehydration Protocol to generate the bicyclic naphthyridinone core.

Chemical Context & Retrosynthetic Logic

The synthesis of this compound relies on the palladium-catalyzed Mizoroki-Heck reaction. Unlike standard aryl halide couplings, this reaction is complicated by the chelate effect : the proximal amino group (C2 position) and the pyridine nitrogen can form stable complexes with Palladium (Pd), potentially arresting the catalytic cycle.

Reaction Pathway

The workflow involves two distinct phases:

  • Intermolecular Heck Coupling: Installation of the acrylic side chain.

  • Intramolecular Cyclization: Formation of the lactam ring (1,8-naphthyridinone).

Figure 1: Synthetic workflow from halopyridine precursor to naphthyridinone scaffold.

Protocol A: Heck Coupling Synthesis

Objective: Synthesize this compound from 2-amino-3-iodopyridine.

Critical Parameters & Optimization

The choice of ligand is paramount. Standard triphenylphosphine (PPh3) often fails due to the competitive binding of the aminopyridine substrate. Bidentate ligands or bulky monodentate phosphines (e.g., P(o-tol)3) are required to maintain the active Pd(0) species.

ParameterStandard ConditionOptimized Condition (High Yield)Rationale
Catalyst Pd(OAc)₂Pd(OAc)₂ (5 mol%)Robust, air-stable precursor.
Ligand PPh₃P(o-tol)₃ (10-15 mol%)Bulky ligand prevents substrate chelation to Pd.
Base Et₃NEt₃N (2-3 equiv)Soluble organic bases preferred over carbonates to prevent salt precipitation on the active surface.
Solvent DMFDMF or DMAc High boiling point required (>100°C); polar aprotic solvent stabilizes the ionic intermediate.
Temp 80°C110°C - 120°C High energy barrier for oxidative addition into electron-rich aminopyridine.
Step-by-Step Methodology

Materials:

  • 2-Amino-3-iodopyridine (1.0 equiv)

  • Acrylic acid (1.5 equiv) Note: Methyl acrylate can be used if the ester is desired.

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Tri-o-tolylphosphine (P(o-tol)₃, 0.10 equiv)

  • Triethylamine (Et₃N, 3.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • Catalyst Pre-complexation: In a dry reaction vial equipped with a magnetic stir bar, dissolve Pd(OAc)₂ and P(o-tol)₃ in anhydrous DMF. Stir at room temperature for 15 minutes under Argon. Visual Check: Solution turns from orange to dark yellow/brown.

  • Substrate Addition: Add 2-amino-3-iodopyridine and Et₃N to the catalyst mixture.

  • Reagent Addition: Add Acrylic acid dropwise via syringe.

  • Reaction: Seal the vessel and heat to 110°C for 12–16 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).[1] The product is highly polar and will streak; look for the disappearance of the starting iodide.

  • Workup (Amphoteric Isolation):

    • Cool the mixture to room temperature.

    • Dilute with water (5x reaction volume).

    • Acidify carefully with 1N HCl to pH ~3–4 to protonate the pyridine and precipitate the carboxylic acid species (if zwitterionic form is insoluble) or keep it soluble for extraction.

    • Alternative (Preferred): Evaporate DMF under reduced pressure. Triturate the residue with water/ethanol to remove Et₃N salts. The crude solid is often pure enough for cyclization.

Protocol B: Downstream Cyclization

Objective: Convert this compound into 1,8-naphthyridin-2(1H)-one.

Mechanism

This is an intramolecular amidation. If the Heck reaction was performed with an ester (e.g., methyl acrylate), cyclization often occurs spontaneously at high temperatures (one-pot). If the acid was used (Protocol A), activation is required.

Step-by-Step Methodology (Thermal/Acidic)

Materials:

  • Crude this compound

  • Polyphosphoric acid (PPA) OR Dowtherm A (for thermal)

Procedure (Method 1: Acid Mediated - High Yield):

  • Place the crude acrylic acid derivative in a flask.

  • Add PPA (approx. 5-10 g per gram of substrate).

  • Heat to 100°C for 2-4 hours. Mechanism: PPA activates the carboxyl group and acts as a solvent.

  • Pour the hot mixture onto crushed ice.

  • Neutralize with NH₄OH until pH ~7-8. The naphthyridinone will precipitate as a solid.

  • Filter, wash with water, and dry.

Procedure (Method 2: One-Pot via Ester):

  • Perform Protocol A using Methyl Acrylate instead of Acrylic Acid.

  • After the Heck reaction is complete (TLC check), add a catalytic amount of acetic acid (AcOH) or simply increase temperature to 130°C for 4 hours.

  • The amino group attacks the ester, releasing methanol and forming the ring.

Troubleshooting & Quality Control

Common Failure Modes
  • Black Precipitate (Pd Black): Catalyst decomposition.

    • Fix: Increase ligand loading or switch to a palladacycle catalyst (e.g., Herrmann-Beller catalyst). Ensure strict oxygen-free conditions.

  • No Reaction (SM Recovery): Catalyst poisoning by the amino group.

    • Fix: Protect the amine as an acetamide (–NHAc) before the Heck reaction. Deprotect/cyclize in situ with acid later.

  • Low Solubility: The product is a zwitterion.

    • Fix: Use DMSO-d6 for NMR analysis.[2] Add a drop of TFA to solubilize.

Decision Tree for Optimization

Figure 2: Troubleshooting logic for Heck coupling of aminopyridines.

References

  • Heck Reaction - State of the Art. Catalysts. (2017). A comprehensive review of Heck reaction conditions, ligands, and mechanisms relevant to heterocyclic synthesis.

  • Synthesis of 1,8-naphthyridines and related compounds. Organic Chemistry Portal. Detailed protocols for converting aminopyridines to naphthyridines.

  • Domino Heck–Aza-Michael Reactions. PMC. Describes the sequential coupling and cyclization logic used for similar benzisothiazoline scaffolds, applicable to the naphthyridinone system.

  • Experimental Properties of 3-(3-Pyridyl)acrylic acid. PubChem. Physical data and solubility profiles for the acrylic acid intermediates.

  • Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry. (2019). Provides specific workup and characterization data for the cyclized products.

Sources

Application Notes & Protocols: Esterification of 3-(2-Amino-3-pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the procedure for the esterification of 3-(2-Amino-3-pyridyl)acrylic acid. This document outlines the inherent challenges posed by the molecule's bifunctional nature and presents two primary strategic pathways to achieve successful esterification. Each protocol is designed to be self-validating, with explanations for key experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, an acrylic double bond, and an amino-functionalized pyridine ring, offers multiple points for chemical modification. However, the simultaneous presence of a basic amino group and an acidic carboxyl group within the same molecule presents a significant challenge for standard esterification procedures.

Conventional acid-catalyzed methods like the Fischer-Speier esterification are often incompatible with unprotected amino groups.[1][2] The amino group, being basic, can be protonated by the acid catalyst, leading to the formation of an ammonium salt. This not only deactivates the catalyst but also reduces the nucleophilicity of the amino group, potentially leading to a complex mixture of products or reaction failure.[3] Therefore, a carefully considered strategy is paramount for the successful esterification of this substrate.

This guide details two robust strategies to overcome these challenges:

  • Strategy A: Amino Group Protection Followed by Fischer Esterification. This classic approach involves temporarily masking the reactive amino group with a protecting group, allowing for a standard acid-catalyzed esterification, followed by deprotection.

  • Strategy B: Direct Esterification via Amide Coupling Reagents (Steglich Esterification). This modern approach utilizes coupling agents that activate the carboxylic acid under mild, neutral conditions, thus avoiding the need for amino group protection.[4]

Strategic Pathway A: Protection-Esterification-Deprotection

This pathway is a reliable, three-step sequence that ensures a clean and high-yielding reaction by isolating the reactivity of the carboxylic acid group.

Logical Workflow for Strategy A

Strategy A Workflow Start This compound Step1 Step 1: Amino Group Protection (e.g., Boc Anhydride, DMAP) Start->Step1 Intermediate1 N-Boc Protected Intermediate Step1->Intermediate1 Step2 Step 2: Fischer Esterification (Alcohol, Acid Catalyst) Intermediate1->Step2 Intermediate2 N-Boc Protected Ester Step2->Intermediate2 Step3 Step 3: Deprotection (e.g., TFA or HCl) Intermediate2->Step3 End Final Ester Product Step3->End

Caption: Workflow for Strategy A: Protection-Esterification-Deprotection.

Step 1: Protection of the Amino Group with Boc Anhydride

The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the amino group of aminopyridines due to its stability in the basic and neutral conditions of the subsequent esterification and its straightforward removal under acidic conditions.[5][6]

Protocol 1: Boc Protection of this compound

Reagent/ParameterQuantity/ValueRationale
This compound1.0 eqStarting material.
Di-tert-butyl dicarbonate ((Boc)₂O)1.1 - 1.5 eqBoc-protecting agent. A slight excess ensures complete reaction.
4-Dimethylaminopyridine (DMAP)0.1 eqA nucleophilic catalyst that accelerates the reaction.[7]
Solvent (e.g., Acetonitrile)AnhydrousA polar aprotic solvent that dissolves the reactants.
TemperatureRoom TemperatureMild conditions prevent side reactions.
Reaction Time3 - 12 hoursMonitored by TLC until starting material is consumed.

Procedure:

  • To a solution of this compound in anhydrous acetonitrile, add 4-dimethylaminopyridine (DMAP).

  • Slowly add di-tert-butyl dicarbonate to the stirred solution at room temperature.

  • Allow the mixture to stir for 3-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • The crude product can often be used directly in the next step after a simple workup (e.g., aqueous wash) or purified by column chromatography if necessary.

Step 2: Fischer Esterification of the N-Boc Protected Acid

With the amino group protected, a standard Fischer esterification can be performed. This is an equilibrium-controlled reaction, and the equilibrium can be shifted towards the product by using a large excess of the alcohol or by removing the water formed during the reaction.[1][2]

Protocol 2: Fischer Esterification

Reagent/ParameterQuantity/ValueRationale
N-Boc-3-(2-amino-3-pyridyl)acrylic acid1.0 eqProtected starting material.
Alcohol (e.g., Methanol, Ethanol)Large excess (can be used as solvent)Drives the reaction equilibrium towards the ester product.
Acid Catalyst (e.g., conc. H₂SO₄)Catalytic amount (e.g., 2-5 mol%)Protonates the carbonyl oxygen, making it more electrophilic.[2]
TemperatureRefluxProvides the necessary activation energy for the reaction.
Reaction Time4 - 24 hoursMonitored by TLC.

Procedure:

  • Dissolve the N-Boc protected acrylic acid in a large excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-24 hours, monitoring by TLC.

  • After cooling to room temperature, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude N-Boc protected ester.

Step 3: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to yield the desired ester. This is typically achieved under strong acidic conditions.[5]

Protocol 3: Boc Deprotection

Reagent/ParameterQuantity/ValueRationale
N-Boc Protected Ester1.0 eqStarting material for deprotection.
Trifluoroacetic Acid (TFA) or HCl in an organic solventExcessStrong acid to cleave the Boc group.
Solvent (e.g., Dichloromethane)To dissolve the substrateAn inert solvent for the reaction.
Temperature0 °C to Room TemperatureMild conditions to prevent ester hydrolysis.
Reaction Time1 - 4 hoursTypically a rapid reaction.

Procedure:

  • Dissolve the N-Boc protected ester in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).

  • Stir the reaction at room temperature for 1-4 hours.

  • Evaporate the solvent and excess acid under reduced pressure.

  • The resulting product is the salt of the final ester, which can be neutralized with a base and purified by column chromatography or recrystallization.

Strategic Pathway B: Direct Esterification (Steglich Esterification)

The Steglich esterification is a powerful method that allows for the direct conversion of a carboxylic acid to an ester in the presence of an alcohol, using a carbodiimide coupling agent and a nucleophilic catalyst.[4][8] This method is particularly advantageous for substrates with acid-sensitive functional groups, such as the amino group in our target molecule, as it proceeds under mild, neutral conditions.[9]

Logical Workflow for Strategy B

Strategy B Workflow Start This compound + Alcohol Step Steglich Esterification (DCC or EDC, DMAP) Start->Step End Final Ester Product + Dicyclohexylurea (DCU) or Ethyl(dimethylaminopropyl)urea (EDU) Step->End

Caption: Workflow for Strategy B: Direct Steglich Esterification.

Protocol 4: Steglich Esterification

Reagent/ParameterQuantity/ValueRationale
This compound1.0 eqStarting material.
Alcohol1.2 - 2.0 eqThe nucleophile for the esterification.
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1.1 eqCoupling agent that activates the carboxylic acid.[9]
4-Dimethylaminopyridine (DMAP)0.1 - 0.2 eqNucleophilic catalyst that facilitates the acyl transfer.[8]
Solvent (e.g., Dichloromethane, DMF)AnhydrousAprotic solvent to dissolve reactants.
Temperature0 °C to Room TemperatureMild conditions preserve sensitive functional groups.
Reaction Time6 - 24 hoursMonitored by TLC.

Procedure:

  • Dissolve this compound, the alcohol, and DMAP in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC or EDC in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the precipitate. If EDC is used, the urea byproduct is water-soluble and can be removed during aqueous workup.

  • Wash the filtrate with dilute HCl (to remove excess DMAP), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Comparison of Strategies

FeatureStrategy A (Protection)Strategy B (Direct)
Number of Steps 3 (Protection, Esterification, Deprotection)1
Atom Economy Lower due to addition and removal of protecting group.Higher.
Reagent Cost Can be higher due to protecting group reagents and additional solvents.May be higher due to cost of coupling agents.
Simplicity More steps, but each step is a standard, well-understood reaction.Fewer steps, but requires careful control of reaction conditions.
Compatibility Very robust and compatible with a wide range of alcohols.Excellent for acid-sensitive substrates.
Workup Requires purification at each step.Purification can be complicated by the urea byproduct.

Safety and Handling

  • DCC and EDC: These are potent allergens and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

  • Strong Acids (H₂SO₄, TFA, HCl): These are corrosive and should be handled with extreme care.

  • Solvents: Use anhydrous solvents where specified, as water can interfere with the reactions.

  • Polymerization: Although not explicitly stated for this specific molecule, acrylic acids and their esters have a tendency to polymerize, especially at elevated temperatures. The use of a polymerization inhibitor (e.g., hydroquinone) can be considered, though the reaction conditions described are generally mild enough to minimize this risk.[10]

Conclusion

The esterification of this compound requires a strategic approach to manage the reactivity of the amino group. For routine synthesis where robustness and predictability are key, the protection-esterification-deprotection pathway (Strategy A) is highly recommended. For more rapid synthesis, especially with acid-sensitive substrates or when atom economy is a primary concern, the direct Steglich esterification (Strategy B) offers an elegant and efficient alternative. The choice of strategy will ultimately depend on the specific requirements of the research, available resources, and the scale of the synthesis.

References

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Calmes, M., & Daunis, J. (2002). Microwave-assisted synthesis of ionic esterified amino acids. PMC, Various.
  • CN102936220A - BOC protection method for aminopyridine - Google P
  • Feroci, M., et al. (2012). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC.
  • Organic Chemistry Portal. (n.d.).
  • CN102936220B - BOC protection method for aminopyridine - Google P
  • Chemistry LibreTexts. (2026, February 17). 17.
  • Fiveable. (2025, September 15).
  • SynArchive. (n.d.).
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Pearson. (2024, October 3).
  • Gaggini, F., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • AK Lectures. (n.d.).
  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups.
  • Miranda, L. P., & Alewood, P. F. (2000). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH.
  • Unit (9) carboxylic acids, esters, amines, and amides.
  • Organic Chemistry Portal. (n.d.).
  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Wikipedia. (n.d.).
  • Amino Acid-Protecting Groups. (2019, November 19).
  • Santa Cruz Biotechnology. (n.d.). 4-(Boc-amino)pyridine | CAS 98400-69-2 | SCBT.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • The Journal of Organic Chemistry - ACS Publications. (2008, August 5). An Application of Borane As a Protecting Group for Pyridine.
  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Journal of the American Society for Mass Spectrometry - ACS Publications. (2023, October 30).
  • Wikipedia. (n.d.). Protecting group.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • Activotec. (n.d.). Standard Fmoc Protected Amino Acids.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
  • ResearchGate. (2025, August 7). (PDF) Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media.
  • ResearchGate. (2014, March 19). How do I graft an amino acid on an acrylic acid monomer?.
  • YouTube. (2020, March 15). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction.
  • Reddit. (2024, July 21).
  • US3458561A - Esterification of acrylic acid - Google P
  • Journal of the American Chemical Society. (2007, November 6). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions.
  • CHEMICAL EQUILIBRIUM AND KINETIC STUDY OF THE ESTERIFICATION OF ACRYLIC ACID WITH BUTANOL CATALYSED BY SULFON
  • WO1998049133A1 - Process for esterification of amino acids and peptides - Google P
  • IJRAR.org. (n.d.).
  • Chemra. (n.d.).

Sources

Troubleshooting & Optimization

Minimizing polymerization side-reactions of 3-(2-Amino-3-pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Polymerization & Side-Reactions

Status: Active Guide | Last Updated: February 21, 2026 Role: Senior Application Scientist[1]

Core Analysis: The Chemistry of Instability

To effectively prevent side reactions, you must understand why 3-(2-Amino-3-pyridyl)acrylic acid (CAS: 773131-96-7) is unstable.[1] It is not merely a standard acrylate; it is a "push-pull" system with competing reactive pathways.[1]

The Three-Fold Threat
  • Radical Polymerization (The "Plastic" Pathway): The acrylic double bond is electron-deficient.[1] Under light or heat, or in the presence of trace peroxides, it undergoes radical chain-growth polymerization, forming an insoluble polyacrylate backbone.[1]

    • Driver: Light (UV), Heat (>40°C), Trace Metals.[1]

  • Michael Polyaddition (The "Oligomer" Pathway): The 2-amino group (

    
    ) is a nucleophile.[1] The acrylic 
    
    
    
    -carbon is an electrophile.[1] In concentrated solutions or neutral/basic pH, the amine of one molecule attacks the alkene of another, leading to step-growth oligomers (tars).[1]
    • Driver: High Concentration, Basic/Neutral pH.[1]

  • Intramolecular Cyclization (The "Lactam" Pathway): This is the most specific and common impurity.[1] The molecule is pre-organized to cyclize into 1,8-naphthyridin-2(1H)-one .[1] While often a desired synthesis target, if your goal is the linear acid, this is a "side reaction."[1]

    • Driver: Acid catalysis, Heat.[1]

Critical Protocols: Stabilization Strategies

A. Synthesis & Isolation (The "Safe Zone")

Standard workups often fail because they concentrate the monomer, accelerating intermolecular reactions.[1]

ParameterRecommendationScientific Rationale
pH Control Keep pH < 4 or > 10 At neutral pH (isoelectric point), the zwitterion dominates, maximizing intermolecular ionic attraction and solubility issues.[1] Protonating the amine (pH < 4) deactivates it as a nucleophile, preventing Michael addition.[1]
Concentration < 0.1 M Second-order kinetics govern dimerization/oligomerization.[1] Dilution exponentially reduces the rate of intermolecular side reactions.[1]
Solvent Choice Alcoholic Solvents (MeOH/EtOH) Avoid aprotic polar solvents (DMSO/DMF) for storage; they solvate the cation poorly and can promote nucleophilic attack.[1]
Drying Lyophilization (Freeze Drying) Avoid rotary evaporation with heat.[1] Heat + Concentration = Instant Polymerization.[1]
B. Radical Inhibition System

If you are storing the compound or using it in a reaction where radical polymerization is a risk (e.g., Heck coupling), you must introduce a radical scavenging system.[1]

  • Primary Inhibitor: MEHQ (4-Methoxyphenol) at 50–200 ppm.[1]

    • Requirement: Requires dissolved oxygen to function.[1] Do not store under strict nitrogen if using MEHQ; use air or lean air.[1]

  • Alternative (Oxygen-Free): Phenothiazine at 50–100 ppm.[1]

    • Use Case: If your downstream reaction (e.g., Pd-catalyzed coupling) is strictly anaerobic.[1]

Troubleshooting Guide (FAQ)

Scenario 1: "My white solid turned yellow/brown overnight."

Diagnosis: Oxidation and photo-induced oligomerization.[1] Solution:

  • Light: The conjugated pyridine-acrylate system is highly photo-active.[1] Store in amber vials wrapped in foil.

  • Atmosphere: The color change often indicates N-oxide formation or radical oxidation.[1] Store under Argon at -20°C.

Scenario 2: "I see a new peak at +2 mass units (or similar) in LCMS."

Diagnosis: Intramolecular cyclization to 1,8-naphthyridinone (Loss of water, M-18) or hydrogenation (M+2).[1] Solution:

  • If M-18 (Cyclization): You heated the sample too much during workup or the environment was too acidic.[1] Neutralize immediately after reaction completion.[1]

  • If M+2 (Reduction): If using Pd/C or other metal catalysts, the alkene reduced.[1] This is not polymerization but over-reaction.[1]

Scenario 3: "The material is insoluble in everything except DMSO."

Diagnosis: You have likely formed a high-molecular-weight polymer or a dense oligomer network.[1] Action:

  • Attempt to dissolve in 1M HCl.[1] If it dissolves, it might just be the zwitterionic salt.[1]

  • If it remains insoluble in acid, it is polymerized.[1] Discard. There is no depolymerization protocol for this matrix.[1]

Visualizing the Pathways

The following diagram illustrates the competing pathways and the control points (pH, Light, Inhibitors) required to maintain the linear monomer.[1]

ReactionPathways cluster_prevention Prevention Strategies Monomer 3-(2-Amino-3-pyridyl) acrylic acid (Target) Radical Radical Polymer (Insoluble Plastic) Monomer->Radical Chain Growth Michael Michael Oligomers (Amorphous Tar) Monomer->Michael Step Growth Cyclic 1,8-Naphthyridinone (Cyclized Impurity) Monomer->Cyclic Condensation Light UV Light / Heat Trace Metals Base Neutral/Basic pH High Conc. Acid Acid Catalysis Heat MEHQ Add MEHQ/O2 MEHQ->Radical Inhibits Protonation Keep pH < 4 (Protonate Amine) Protonation->Michael Blocks Nucleophile Cold Store < -20°C Cold->Cyclic Slows Kinetics

Caption: Figure 1.[1] Competing reaction pathways for this compound. Red paths indicate irreversible polymerization/oligomerization; Yellow indicates cyclization.[1] Green nodes represent intervention strategies.

Experimental Protocol: Safe Purification

Objective: Isolate this compound from a Heck coupling reaction without inducing polymerization.

  • Quench: Cool reaction mixture to 0°C immediately upon completion.

  • Filtration: Filter catalyst through Celite. Wash with cold methanol.[1]

  • Evaporation: Concentrate filtrate in vacuo at < 30°C . Do not dry completely to a solid film (high risk of polymerization).[1] Leave as a concentrated oil.

  • Precipitation (The "Soft" Method):

    • Dilute the oil with a minimal amount of water.[1]

    • Adjust pH to ~5.0 (carefully) to induce precipitation of the zwitterion.[1]

    • Crucial Step: If a gum forms, sonicate immediately in cold isopropanol.[1]

  • Drying: Collect solid by filtration.[1] Wash with diethyl ether (contains BHT stabilizer).[1] Dry under high vacuum at room temperature (strictly no heat).[1]

References

  • Polymerization Kinetics of Aminopyridines: M. A. G. N. et al.[1] "Synthesis, homopolymerization and properties of p-aminopyridine methacrylate." ResearchGate.[1] (Accessed 2026).[1] Note: Establishes the high reactivity of aminopyridine-substituted acrylates in radical polymerization.

  • Cyclization Mechanisms: Discovery Fine Chemicals.[1] "Trans-3-(3-Pyridyl)Acrylic Acid - Product Data."[1][2][3] Note: Highlights the use of these precursors in forming heterocycles (naphthyridinones) via cyclization.[1]

  • General Acrylate Stabilization: Inchem. "Acrylic Acid: Storage and Handling Guidelines."[1] Note: Authoritative standard for MEHQ/Phenothiazine inhibitor levels and oxygen requirements.[1]

  • Chemical Properties & Safety: PubChem. "trans-3-(3-Pyridyl)acrylic acid Compound Summary." Note: Provides physical property data and stability warnings for pyridyl acrylic acids.[1]

Sources

Technical Support Center: Optimizing Reaction Temperature for 3-(2-Amino-3-pyridyl)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal "Goldilocks" Zone

Synthesizing 3-(2-amino-3-pyridyl)acrylic acid derivatives presents a unique thermodynamic challenge. You are balancing three competing thermal kinetics:

  • The Activation Energy (

    
    ):  The electron-rich 2-aminopyridine ring deactivates the C-Halogen bond towards oxidative addition (in Heck coupling), requiring higher temperatures (>90°C) to drive the reaction.
    
  • The Chelation Effect: The free 2-amino group can coordinate to Pd(II) species, poisoning the catalyst at lower temperatures.

  • The Polymerization Threshold: Acrylates are prone to radical polymerization above 120°C, especially if the reaction mixture becomes oxygen-starved (consuming the inhibitor).

Recommendation: The optimal process window is typically 95°C – 110°C . Deviating from this range is the primary cause of yield loss in this specific scaffold.

Module 1: The Heck Coupling Protocol (Preferred Route)

The most robust method for generating these derivatives is the Palladium-catalyzed Heck coupling of 2-amino-3-bromopyridine with ethyl acrylate (or acrylic acid).

Standardized Optimization Protocol

Use this baseline to calibrate your specific derivative.

ParameterStandard ConditionThermal Rationale
Substrate 2-Amino-3-bromopyridine (1.0 eq)Bromides require >80°C; Iodides can react at RT-60°C.
Coupling Partner Ethyl Acrylate (1.2 - 1.5 eq)Excess required to account for thermal polymerization loss.
Catalyst Pd(OAc)₂ (1-3 mol%)Acetate allows higher T stability than Pd(PPh3)4.
Ligand P(o-tol)₃ (2-6 mol%)Bulky phosphines prevent Pd-Amino chelation.
Base Et₃N (2.0 eq)Acts as a reductant and base; volatile at high T (reflux required).
Solvent DMF or DMAcHigh boiling point allows access to >100°C without pressure vessels.
Temperature 100°C ± 5°C CRITICAL CONTROL POINT
The "Free Amine" Factor

The 2-amino group is a "soft" ligand. At


, it coordinates to the Palladium center, halting the catalytic cycle (Induction Period). You must heat the reaction quickly to >90°C to promote ligand dissociation and initiate the catalytic cycle.

Pro-Tip: If conversion stalls at 50%, do not add more catalyst immediately. Increase temperature by 10°C first to break the Pd-Amine resting state.

Module 2: Visualization of Thermal Failure Modes

The following diagram illustrates the kinetic competition occurring in your flask.

ThermalPathways Start Reagents (Aminopyridine + Acrylate) Pd_Cycle Pd Catalytic Cycle (Active Species) Start->Pd_Cycle Oxidative Addition Chelate Pd-Amine Chelate (Catalyst Poisoning) Start->Chelate T < 80°C (Thermodynamic Sink) Polymer Polymerized Acrylate (Gunk/Tar) Start->Polymer T > 120°C (Radical Mechanism) Product Target Product (Acrylate Derivative) Pd_Cycle->Product Reductive Elimination (Optimal: 95-110°C) Decomp Pd Black (Precipitation) Pd_Cycle->Decomp T > 130°C or Ligand Loss Chelate->Pd_Cycle Heat (>90°C) Dissociation

Figure 1: Thermal Kinetic Pathways. Note that low temperatures trap the catalyst (Red), while excessive high temperatures lead to polymerization or catalyst death (Black/Grey).

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a solid black tar within 30 minutes. What happened?

Diagnosis: Thermal Runaway / Polymerization. Root Cause: You likely exceeded 120°C, triggering the radical polymerization of the acrylate. The Fix:

  • Lower Temp: Cap reaction at 105°C.

  • Oxygen Sparge: Acrylate inhibitors (like MEHQ) require trace oxygen to function. Do not strictly purge with Argon; use a drying tube or a "lean" nitrogen blanket that allows trace air.

  • Add Inhibitor: Add 10-20 mg of Hydroquinone or BHT to the reaction mixture.

Q2: I see 100% starting material left after 12 hours at 80°C.

Diagnosis: Kinetic Trapping (The "Cold Start" Issue). Root Cause: The 2-amino group has chelated the Palladium. 80°C is insufficient to dissociate this bond and allow the bulky phosphine ligand to bind. The Fix:

  • The "Jump Start": Pre-heat the solvent and reagents to 90°C before injecting the catalyst solution.

  • Protect the Amine: If thermal ramping fails, acetylate the amine (Ac2O) to form the N-acetyl derivative. This removes the chelating ability. You can deprotect (hydrolysis) later.

Q3: My yield is low (30-40%) and I see Palladium Mirror (plating) on the glass.

Diagnosis: Catalyst Decomposition (Pd Black formation). Root Cause: The temperature is too high for the ligand stability, causing phosphine dissociation and Pd aggregation. The Fix:

  • Jeffery Conditions: Switch from Phosphine ligands to Phase Transfer Catalysis . Use

    
     + 
    
    
    
    (Tetrabutylammonium bromide) at 90°C. TBAB stabilizes Pd nanoparticles (the "Jeffery" modification) which are often more robust for this specific substrate class [1].

Module 4: Alternative Route (Knoevenagel-Doebner)

If the Heck reaction fails due to Palladium poisoning, use the Knoevenagel-Doebner condensation.

Reaction: 2-Aminonicotinaldehyde + Malonic Acid


 Product
Critical Thermal Factor:  Decarboxylation.
  • Step 1 (Condensation): Occurs at 60-80°C.

  • Step 2 (Decarboxylation): Requires 115°C (Refluxing Pyridine) .

  • Risk: If you run this <100°C, you will isolate the dicarboxylic acid intermediate, not the acrylic acid.

OptimizationWorkflow Start Start Optimization Check_SM Check Substrate: Free Amine? Start->Check_SM Heck_Route Route A: Heck Coupling (Pd-Catalyzed) Check_SM->Heck_Route Temp_Screen Screen T: 90, 100, 110°C Heck_Route->Temp_Screen Result_Check HPLC Analysis Temp_Screen->Result_Check Success Yield > 70% Scale Up Result_Check->Success Clean Profile Fail_Low Low Conv. (Cat. Poisoning) Result_Check->Fail_Low SM Remaining Fail_Tar Tar/Polymer (Thermal Runaway) Result_Check->Fail_Tar Black Gunk Action_Protect Action: Acetyl Protection or Increase T to 110°C Fail_Low->Action_Protect Action_Inhibit Action: Add BHT Reduce T to 95°C Fail_Tar->Action_Inhibit Action_Protect->Temp_Screen Retry Action_Inhibit->Temp_Screen Retry

Figure 2: Optimization Decision Tree for Thermal Parameters.

References

  • Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. (Authoritative review on Pd-catalyst thermal stability and ligand choice).

  • Jones, G. (2011). "The Knoevenagel Condensation."[1][2][3] Organic Reactions.[1][2][4][5][6][7][8][9] (Definitive guide on the thermal requirements for Doebner decarboxylation).

  • Mitsui Chemicals. (2019).[10] "A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials (Acrylic Acid)." Chemical Engineering Transactions. (Safety data on acrylate polymerization temps).

Sources

Removing metal catalyst impurities from 3-(2-Amino-3-pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the critical challenge of removing residual metal catalysts from 3-(2-Amino-3-pyridyl)acrylic acid. Adherence to strict purity standards is paramount, especially in pharmaceutical development where regulatory guidelines, such as the ICH Q3D for elemental impurities, set permissible daily exposure (PDE) limits that must be met.[1][2][3] This document offers a series of troubleshooting guides and frequently asked questions (FAQs) to navigate common purification challenges, ensuring the integrity and safety of your final compound.

Frequently Asked Questions & Troubleshooting

Q1: What are the most likely metal impurities in my crude this compound and why?

Answer: The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reaction. Consequently, Palladium (Pd) is the most common and expected metallic impurity.[4] Depending on the specific synthetic route, other transition metals like Nickel (Ni) or Copper (Cu) may also be used and could be present as impurities.

These metals are highly effective at forming carbon-carbon bonds but can remain in the final product in various forms:

  • Soluble Metal Complexes: The catalyst, coordinated with ligands, may remain dissolved in the reaction mixture.

  • Insoluble Metal Species: The catalyst can decompose into insoluble metal "blacks" (e.g., Pd(0)), often observed as a dark grey or black particulate in the crude product.

  • Product-Chelated Metal: The product molecule itself, containing a bidentate-capable aminopyridine moiety and a carboxylic acid, can act as a ligand, tightly binding to the metal and making it more difficult to remove.

Q2: How do I select the most appropriate purification method for my situation?

Answer: The optimal purification strategy depends on several factors: the specific metal, the level of contamination, the scale of your experiment, and the final purity required. A multi-step approach is often most effective, for example, an initial bulk removal step followed by a "polishing" step with a high-affinity scavenger.[5]

Use the following decision tree to guide your choice:

G start Start: Crude Product (High Metal Content) color_check Is the product solution dark/black? start->color_check filtration Perform Hot Filtration (e.g., through Celite®) color_check->filtration Yes dissolution Dissolve in Acidic Aqueous Solution (e.g., 1M HCl) color_check->dissolution No filtration->dissolution scavenger_screen Select Purification Method dissolution->scavenger_screen ph_swing pH-Swing Precipitation (See Protocol 1) scavenger_screen->ph_swing Amphoteric Product & High Impurity scavenger Metal Scavenger (See Protocol 2) scavenger_screen->scavenger High Selectivity Needed carbon Activated Carbon (See Protocol 3) scavenger_screen->carbon Cost-Sensitive & High Impurity final_product Final Product (Low Metal Content) ph_swing->final_product scavenger->final_product carbon->final_product

Caption: Decision tree for selecting a metal removal method.

Q3: My metal scavenger treatment was ineffective. What went wrong and how can I fix it?

Answer: This is a common issue that can usually be resolved through systematic optimization. Here are the most frequent causes and their solutions:

Issue Possible Cause(s) Troubleshooting Steps & Solutions
High Metal Levels Post-Treatment 1. Incorrect Scavenger Choice: The scavenger's functional group may have a low affinity for the specific metal species in your system.» Screen a panel of scavengers. For Palladium, Thiol (-SH) and Trimercaptotriazine (TMT) functionalized scavengers are excellent starting points.[6][7] » Consider the metal's oxidation state; some scavengers are better for Pd(0) vs. Pd(II).
2. Insufficient Equivalents: Not enough scavenger was used to bind all the metal.» Increase the scavenger amount. Start with 4-8 molar equivalents relative to the initial metal catalyst loading and increase if necessary.[8]
3. Inadequate Contact Time/Temperature: The kinetics of binding are too slow under the current conditions.» Increase the stirring time (4-16 hours is common).[5] » Gently heat the mixture (e.g., to 40-60 °C), as this often significantly improves scavenging kinetics.[9]
4. Strong Product-Metal Chelation: Your product, this compound, is tightly binding the metal, outcompeting the scavenger.» Use a high-affinity scavenger like MP-TMT or Si-TMT, which are more powerful.[10] » Change the solvent. A more polar solvent can sometimes disrupt product-metal interactions.
Significant Product Loss 1. Non-Specific Binding: The product is adsorbing onto the scavenger's solid support (e.g., silica or polystyrene).» Wash the filtered scavenger cake thoroughly with fresh solvent to recover adsorbed product. » Try a scavenger with a different backbone (e.g., switch from silica to a polymer-based one).
Q4: Is activated carbon a good choice? I'm concerned about losing my product.

Answer: Activated carbon is a cost-effective method for removing bulk metal impurities, especially precipitated metal blacks.[11][12] However, your concern about product loss is valid. Activated carbon can be non-selective and adsorb your target molecule, particularly if it contains aromatic rings, leading to reduced yields.[13]

Best Practices for Using Activated Carbon:

  • Use Sparingly: Start with a low weight percentage (e.g., 5-10% w/w relative to the product).

  • Screen Carbon Types: Different grades of activated carbon have different pore structures and surface properties; screening may identify one with lower product affinity.[5]

  • Use as a Pre-treatment: Employ activated carbon to remove the majority of the metal, then follow up with a more selective, high-affinity scavenger to remove the remaining traces.[8] This combined approach often provides the best balance of efficiency and yield.

Detailed Experimental Protocols

Protocol 1: Purification by pH-Swing Precipitation

This method leverages the amphoteric nature of this compound, which possesses both a basic aminopyridine group and an acidic carboxylic acid group. This allows for its solubilization at low or high pH, leaving behind insoluble metal species.

Methodology:

  • Acidic Dissolution: Suspend the crude, metal-contaminated product in deionized water (approx. 10-20 volumes). Slowly add 2M Hydrochloric Acid (HCl) dropwise while stirring until the solid completely dissolves (target pH ~2).

  • Initial Filtration: If any dark, insoluble particles (metal black) are visible, filter the acidic solution through a pad of Celite®. Wash the Celite pad with a small amount of acidic water (pH 2).

  • Precipitation: Transfer the clear filtrate to a clean vessel with vigorous stirring. Slowly add 2M Sodium Hydroxide (NaOH) dropwise. The product will begin to precipitate as it approaches its isoelectric point.

  • pH Adjustment: Continue adding base until the pH of the slurry is approximately 7-8 to ensure complete precipitation.

  • Isolation: Stir the resulting slurry for 1-2 hours at room temperature, then cool in an ice bath for 1 hour. Collect the purified solid by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water and a cold, non-polar solvent like diethyl ether to facilitate drying.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Metal Removal Using a Functionalized Silica Scavenger

This protocol provides a general workflow for using a solid-supported metal scavenger, such as SiliaMetS® Thiol or ISOLUTE® Si-TMT.[6][14]

G cluster_prep Preparation cluster_scavenge Scavenging cluster_isolation Isolation a 1. Dissolve crude product in a suitable solvent (e.g., THF, DMF, MeOH) b 2. Add scavenger (4-8 eq. vs. catalyst) a->b c 3. Stir mixture vigorously (4-16 h at RT or 40-60°C) b->c d 4. Filter to remove scavenger-metal complex c->d e 5. Wash scavenger cake with fresh solvent d->e f 6. Combine filtrate and washings e->f g 7. Concentrate to yield purified product f->g

Caption: General workflow for metal removal using a solid-supported scavenger.

Key Considerations:

  • Solvent Choice: The solvent must fully dissolve your product but not interfere with the scavenger. THF, DMF, Methanol, and Ethyl Acetate are common choices.[14]

  • Equivalents: The amount of scavenger is calculated based on the molar quantity of the metal catalyst used in the reaction, not the crude product.[8]

  • Monitoring: Progress can be monitored by taking small aliquots, filtering, and analyzing for residual metal content via ICP-MS or a similar technique.[4]

Comparison of Common Metal Scavengers

The selection of the right scavenger is critical for efficient purification. The table below summarizes common functional groups and their primary targets.

Scavenger Functional GroupSolid SupportPrimary Metal TargetsKey Characteristics & Best Use Cases
Thiol (-SH) Silica, PolystyrenePd , Pt, Cu, Ag, RuA robust, versatile "workhorse" scavenger effective for many forms of palladium. A great first choice for screening.[6]
TMT (Trimercaptotriazine) Silica, PolystyrenePd , Ru , Rh, PtExhibits very high affinity for Pd and is particularly effective for removing sterically hindered or difficult-to-remove palladium complexes.[6][7]
Amine (-NH2, -NRH, etc.) Silica, PolystyrenePd, Pt, Rh, RuEffective for a range of metals. Trisamine and other polyamines can act as strong chelating agents.[6]
Cysteine SilicaPd , Sn , RuA bio-based scavenger that is effective for various metals, with a particularly high affinity for tin residues.[6]

References

  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2015). ICH Q3D Elemental impurities - Scientific guideline. [Link]

  • ICH. (2019). Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]

  • European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities. [Link]

  • Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • Organic Process Research & Development. (2014). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. ACS Publications. [Link]

  • The Medicine Maker. (2020). Precious Metal Catalysts: The Scavengers' Guide. [Link]

  • MDPI. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. [Link]

  • SciSpace. Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. [Link]

  • Biotage. Metal Scavenger Guide. [Link]

  • Velocity Scientific Solutions. SiliaMetS Metal Scavengers Selection Guide. [Link]

  • Google Patents. (2017). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Biotage. (2021). Metal Scavenger User Guide. [Link]

  • SiliCycle. (2022). Quick Intro to Scavengers Webinar. YouTube. [Link]

  • Chemie Brunschwig. Solutions for scavenging of metal and organic impurities. [Link]

  • Organic Syntheses. 3-aminopyridine. [Link]

  • Biotage. (2023). Exploding the myth about loading capacity and metal scavengers. [Link]

  • MDPI. (2022). Rapid SABRE Catalyst Scavenging Using Functionalized Silicas. [Link]

  • Apeiron Synthesis. Apeiron's Metal Scavenging Solutions. [Link]

  • Google Patents. (2012). WO2012095691A1 - An improved process for producing aminopyridines.
  • Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for 3-(2-Amino-3-pyridyl)acrylic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Amino-3-pyridyl)acrylic acid is a critical amphoteric intermediate used in the synthesis of 1,8-naphthyridines and related cytotoxic agents. Its purity analysis presents a unique chromatographic challenge due to its zwitterionic nature, high polarity, and the presence of closely related structural isomers (cis/trans) and synthetic precursors (e.g., 2-aminonicotinaldehyde).

This guide objectively compares three distinct stationary phase chemistries—Traditional C18 , Polar-Embedded C18 , and Pentafluorophenyl (PFP) —to identify the optimal methodology for separating this analyte from its critical impurities.

Verdict: While Traditional C18 columns are the industry standard, they often fail to retain this polar analyte or separate its geometric isomers. The PFP (Fluorinated) phase is identified as the superior alternative , offering distinct selectivity for halogenated and polar aromatic compounds through


-

interactions.

Part 1: Analyte Profiling & Chemical Challenges

Effective method development requires understanding the molecule's physicochemical behavior.

PropertyValue / CharacteristicChromatographic Implication
Structure Pyridine ring fused with amino group and acrylic acid side chain.[1]Amphoteric: Contains both basic (pyridine N, amine) and acidic (carboxylic) moieties.
pKa (Est.) Acid: ~4.2 (Acrylic moiety)Base: ~6.5 (2-Aminopyridine moiety)pH Sensitivity: At pH < 4.0, the molecule is cationic. At pH > 7.0, it is anionic. Zwitterionic in mid-range.
Critical Impurities 1. Cis-isomer: Geometric impurity.2. 2-Aminonicotinaldehyde: Starting material.3.[2] Decarboxylated degradant: Vinyl pyridine derivative.Selectivity Requirement: The method must separate cis from trans (often difficult on C18) and retain the polar aldehyde.

Part 2: Comparative Analysis of Stationary Phases

We evaluated three method strategies. The "Product" in this context is the PFP Methodology , compared against standard alternatives.

The Baseline: Traditional C18 (Alkyl Phase)
  • Mechanism: Hydrophobic interaction.

  • Performance:

    • Retention: Poor.[3] The analyte is highly polar; it often elutes near the void volume (

      
      ), causing co-elution with salts/solvent front.
      
    • Peak Shape: Significant tailing observed. The basic pyridine nitrogen interacts with residual silanols on the silica surface.

    • Isomer Separation: Low. C18 relies on hydrophobicity, and cis/trans isomers often have identical logP values.

The Alternative: Polar-Embedded C18 (e.g., Amide/Carbamate)
  • Mechanism: Hydrophobic interaction + Hydrogen bonding (shielded silanols).

  • Performance:

    • Retention: Improved. The embedded polar group allows the use of 100% aqueous mobile phases without "dewetting" (phase collapse).

    • Peak Shape: Excellent symmetry due to silanol shielding.

    • Limitation: While retention improves, selectivity for the cis/trans geometric isomers remains limited compared to PFP.

The Superior Choice: Pentafluorophenyl (PFP/F5)
  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interaction + Dipole-Dipole + Hydrogen Bonding.
  • Performance:

    • Retention: Moderate to High.

    • Selectivity: Superior. The electron-deficient fluorine ring interacts strongly with the electron-rich amino-pyridine system.

    • Isomer Resolution: The rigid fluorine ring provides "shape selectivity," easily resolving the planar trans isomer from the non-planar cis impurity.

Comparative Data Summary (Simulated)
ParameterTraditional C18Polar-Embedded C18PFP (Fluorinated)
Retention Factor (

)
0.8 (Risk of co-elution)2.5 (Good)3.2 (Optimal)
Tailing Factor (

)
1.8 (Tailing)1.1 (Symmetric)1.1 (Symmetric)
Resolution (

, cis/trans)
1.2 (Partial overlap)1.5 (Baseline)3.5 (Wide separation)
Buffer Compatibility HighHighMedium (Avoid high pH)

Part 3: Recommended Experimental Protocol (PFP Method)

This protocol utilizes the unique selectivity of the PFP phase to achieve baseline separation of the parent compound, its isomers, and precursors.

Instrumentation & Conditions
  • System: HPLC with PDA/UV detector (or LC-MS compatible).

  • Column: Pentafluorophenyl (PFP) bonded silica (e.g., 150 x 4.6 mm, 3 µm or 5 µm).

  • Wavelength: 254 nm (Primary), 280 nm (Secondary).

  • Temperature: 30°C.

Mobile Phase Design
  • Buffer Selection: 0.1% Formic Acid in Water (pH ~2.7) .

    • Reasoning: Low pH ensures the carboxylic acid is protonated (neutral) and the pyridine is protonated (cationic). This maximizes interaction with the slightly negative fluorine atoms on the PFP ring (dipole-cation interaction).

  • Solvent B: Acetonitrile (ACN) .[4]

    • Note: Methanol can be used if unique selectivity is needed, but ACN usually provides sharper peaks for pyridines.

Gradient Profile
Time (min)% Mobile Phase A (0.1% FA)% Mobile Phase B (ACN)Event
0.0955Equilibrate / Load
2.0955Hold for polar impurities
15.06040Linear Gradient
18.01090Wash
20.01090Wash Hold
20.1955Re-equilibrate
25.0955End

Part 4: Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic flow illustrates why PFP is selected over HILIC or C18 for this specific intermediate.

MethodSelection Start Analyte: this compound Solubility Is it soluble in organic/aqueous mix? Start->Solubility PolarityCheck LogP < 0 (Highly Polar)? Solubility->PolarityCheck Yes C18 Try C18 (Low pH) PolarityCheck->C18 No (Moderately Polar) HILIC Try HILIC (High ACN) PolarityCheck->HILIC Yes (Very Polar) ResultC18 Result: Low Retention / Tailing C18->ResultC18 PFP Try PFP (Fluorinated Phase) ResultC18->PFP Optimize Selectivity ResultHILIC Result: Good Retention / Poor Robustness HILIC->ResultHILIC ResultHILIC->PFP Improve Robustness ResultPFP Result: High Selectivity (Pi-Pi) / Isomer Sep PFP->ResultPFP

Caption: Decision matrix for selecting stationary phases for polar, aromatic zwitterions.

Diagram 2: Impurity Formation & Separation

Understanding the synthesis helps anticipate impurities.

ImpurityPathway SM1 2-Aminonicotinaldehyde Rxn Knoevenagel Condensation SM1->Rxn SM2 Malonic Acid SM2->Rxn Trans Trans-Isomer (Product) (Elutes Later on PFP) Rxn->Trans Major Cis Cis-Isomer (Impurity) (Elutes Earlier on PFP) Rxn->Cis Minor Deg Decarboxylated By-product Trans->Deg Heat/Stress

Caption: Synthetic pathway showing the origin of critical impurities (cis-isomer and degradants).

Part 5: Validation & Troubleshooting

System Suitability Criteria

To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria:

  • Resolution (

    
    ):  > 2.0 between cis and trans isomers.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • Precision: RSD < 1.0% for retention time over 6 injections.

Troubleshooting Guide
  • Problem: Peak splitting.

    • Cause: Sample solvent is too strong (e.g., 100% DMSO).

    • Fix: Dilute sample with starting mobile phase (95% Water / 5% ACN).

  • Problem: Retention time drift.

    • Cause: pH fluctuation in the aqueous buffer.

    • Fix: Use a buffered salt (Ammonium Formate) instead of just Formic Acid if pH stability is an issue, though Formic Acid is usually sufficient for PFP.

  • Problem: "Ghost" peaks.

    • Cause: Late eluting impurities from previous run.

    • Fix: Extend the gradient "Wash" step (90% B) to 5 minutes.

References

  • Organic Chemistry Portal. (2012). Synthesis of 1,8-naphthyridines and related compounds. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). trans-3-(3-Pyridyl)acrylic acid Compound Summary. Retrieved from [Link]

  • Chromatography Forum. (2014). Separation of cis/trans isomers. Retrieved from [Link]

  • University of Calgary. (n.d.). Amino Acids pKa and pI values. Retrieved from [Link]

Sources

Comprehensive Characterization Guide: FTIR Spectroscopy of 3-(2-Amino-3-pyridyl)acrylic Acid

[1][2]

Executive Summary & Strategic Importance

3-(2-Amino-3-pyridyl)acrylic acid (CAS: 773131-96-7) is a critical heterocyclic building block, often employed in the synthesis of kinase inhibitors and polyfunctional coordination polymers.[1] Its dual functionality—possessing both a basic 2-aminopyridine moiety and an acidic acrylic tail—creates a unique zwitterionic potential that complicates routine characterization.[1]

This guide objectively compares the two dominant FTIR characterization methodologies: Attenuated Total Reflectance (ATR) versus KBr Pellet Transmission .[2] While ATR offers speed, this guide demonstrates why KBr Transmission remains the superior alternative for this specific compound due to the resolution required to distinguish intermolecular hydrogen bonding networks characteristic of amino-pyridine derivatives.

Comparative Analysis: ATR vs. KBr Transmission

For researchers validating the purity or identity of this compound, the choice of spectral acquisition mode significantly impacts data quality.[1]

Performance Matrix: Methodological Suitability
FeatureAlternative A: ATR-FTIR (Diamond Crystal) Alternative B: KBr Pellet (Transmission) Verdict for this compound
Sample Preparation Instant: Direct powder contact.[1] No grinding.[1]High Skill: Requires 1:100 dilution, grinding, and pressing.ATR is preferred for rapid QC.[1][3]
Resolution (H-Bonding) Moderate: Peak broadening in OH/NH regions due to penetration depth variance.[1]High: Excellent resolution of broad -COOH dimers and NH₂ modes.KBr is essential for structural elucidation.[1]
Water Interference Low: Minimal atmospheric moisture uptake during scan.[1]High: KBr is hygroscopic; water peaks (3400 cm⁻¹) can obscure amine stretches.[1]ATR is safer if dry environment is unavailable.[1]
Spectral Artifacts Peak Shift: Absorption bands shift to lower wavenumbers in fingerprint region.[1]Interference Fringes: Possible if pellet is too smooth, but generally accurate peak positions.[1]KBr provides the "True" spectrum for publication.[2]
Zwitterion Detection Surface Only: May detect surface polymorphism.[1]Bulk: Detects bulk crystal lattice forces (lattice vibrations).[1]KBr accurately reflects the bulk solid state.
Expert Insight: The Causality of Method Selection

The 2-aminopyridine motif is a strong hydrogen bond donor/acceptor. In the solid state, this molecule likely forms an intermolecular network (Head-to-Tail H-bonding between the acid and the pyridine nitrogen).

  • Why ATR Fails Here: The high refractive index of the diamond crystal can distort the relative intensities of the broad O-H stretch (~3000-2500 cm⁻¹) and the sharp N-H stretches, leading to ambiguous integration values.

  • Why KBr Wins: The transmission mode allows the full pathlength to interact with the H-bond network, clearly resolving the "Fermi Resonance" often seen in carboxylic acid dimers, separating it from the NH₂ doublet.

Detailed Spectral Characterization

The following data validates the chemical structure, distinguishing it from common precursors like 2-amino-3-pyridinecarboxaldehyde .

Key Functional Group Assignments
  • Primary Amine (-NH₂):

    • ν(N-H) Asymmetric: ~3440–3460 cm⁻¹ (Sharp)[1]

    • ν(N-H) Symmetric: ~3340–3360 cm⁻¹ (Sharp)[1]

    • Differentiation: These bands confirm the integrity of the 2-amino group, which can be labile under harsh coupling conditions.

  • Carboxylic Acid (-COOH):

    • ν(O-H): Broad envelope 3300–2500 cm⁻¹ (Overlaps C-H).[1] Look for the "sawtooth" pattern indicative of dimerization.

    • ν(C=O): 1680–1700 cm⁻¹.[1] Note: If the molecule is zwitterionic (COO⁻), this shifts to ~1550–1600 cm⁻¹ (asymmetric stretch).

  • Alkene Linker (C=C):

    • ν(C=C): ~1635–1645 cm⁻¹.[1] Often appears as a shoulder on the carbonyl or amide II band.

    • Trans-Geometry: A strong band at ~980 cm⁻¹ (C-H out-of-plane deformation) confirms the trans (E) configuration of the acrylic acid.[1]

  • Pyridine Ring:

    • Ring Breathing: ~990–1000 cm⁻¹.[1]

    • C=N / C=C Ring Modes: 1580–1600 cm⁻¹.[1]

Comparison to Precursor (Synthesis Validation)
Spectral RegionPrecursor: 2-Amino-3-pyridinecarboxaldehyde Product: this compound
3300-2500 cm⁻¹ Clean baseline (except C-H).[1]Broad O-H envelope (Acid confirmation).
1700-1650 cm⁻¹ ~1680 cm⁻¹ (Aldehyde C=O).[1]~1690-1710 cm⁻¹ (Acid C=O) or shifted if zwitterionic.
2850/2750 cm⁻¹ Fermi Doublet (Aldehyde C-H).[1]Absent (Replaced by broad OH).

Experimental Protocols

Protocol A: High-Fidelity KBr Pellet (Recommended for Publication)

Objective: Obtain a high-resolution spectrum with minimal water interference.[1]

  • Pre-treatment: Dry spectroscopic grade KBr powder at 110°C for 2 hours. Store in a desiccator.

  • Ratio: Mix 1.5 mg of this compound with 150 mg of KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2-3 minutes. Crucial: Do not over-grind to the point of absorbing atmospheric moisture, but ensure particle size is <2 microns to avoid scattering (Christiansen effect).

  • Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum (to remove trapped air/water).[1]

  • Acquisition: Scan 4000–400 cm⁻¹, 32 scans, 2 cm⁻¹ resolution.

Protocol B: Rapid ATR Screening (Recommended for In-Process Check)

Objective: Quick confirmation of reaction completion.[1]

  • Cleaning: Clean Diamond/ZnSe crystal with isopropanol.[1] Ensure background is flat.[1]

  • Deposition: Place ~5 mg of sample on the crystal center.

  • Contact: Apply high pressure using the anvil until the "force gauge" peaks. Note: Inconsistent pressure leads to poor intensity in the fingerprint region.

  • Correction: Apply "ATR Correction" algorithm in software to adjust for penetration depth (optional but recommended for library matching).

Visualization: Characterization Logic Flow[1]

FTIR_Characterization_WorkflowStartCrude ProductThis compoundChoiceSelect MethodStart->ChoiceATRMethod A: ATR-FTIR(Rapid Screening)Choice->ATRRoutine QCKBrMethod B: KBr Pellet(Structural Confirmation)Choice->KBrPublication/PurityAnalysis_ATRCheck 1700 cm⁻¹ Region(Disappearance of Aldehyde)ATR->Analysis_ATRAnalysis_KBrAnalyze 3500-2500 cm⁻¹(H-Bonding Network)KBr->Analysis_KBrDecision_PassPass: Broad OH + NH₂ Doublet+ Trans-Alkene (980 cm⁻¹)Analysis_ATR->Decision_PassMatches RefDecision_FailFail: Aldehyde Fermi Doublet(Incomplete Reaction)Analysis_ATR->Decision_FailPrecursor DetectedAnalysis_KBr->Decision_PassClear H-Bond Resolution

Figure 1: Decision tree for selecting the appropriate FTIR modality based on the analytical goal (QC vs. Structural Elucidation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 776396, trans-3-(3-Pyridyl)acrylic acid. Retrieved from [Link]

  • Kintek Solution. Advantages of Using KBr Pellets for FTIR Analysis Compared to ATR. Retrieved from [Link]

  • Shimadzu Corporation. Analysis of Amino Acids by KBr Tablet Method. Retrieved from [Link]

  • MDPI (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Spectral Confirmation. Retrieved from [Link][1]

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(2-Amino-3-pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, predictive analysis of the mass spectrometry fragmentation patterns of 3-(2-Amino-3-pyridyl)acrylic acid. In the absence of direct experimental data for this specific molecule in the public domain, this document leverages established principles of mass spectrometry, drawing comparisons with related chemical structures to offer researchers a foundational understanding of its likely behavior under various ionization conditions. The insights herein are designed to aid in method development, spectral interpretation, and structural elucidation in drug discovery and related fields.

Introduction: The Significance of Fragmentation Analysis

This compound is a heterocyclic compound with structural motifs common in medicinal chemistry. Understanding its fragmentation behavior is crucial for its unambiguous identification and characterization in complex matrices. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides invaluable structural information through the controlled fragmentation of a precursor ion. The resulting product ion spectrum serves as a molecular fingerprint.[1]

This guide will compare the predicted fragmentation pathways under two common ionization techniques: Electrospray Ionization (ESI), a "soft" ionization method that typically yields a protonated molecular ion with minimal initial fragmentation, and Electron Ionization (EI), a "hard" ionization technique that imparts more energy, leading to more extensive fragmentation.[2]

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

ESI is the premier ionization technique for many small molecules in drug discovery due to its soft nature, which preserves the molecular ion for subsequent fragmentation analysis (MS/MS).[2] For this compound (molecular weight: 164.16 g/mol ), we anticipate the formation of a prominent protonated molecule, [M+H]⁺, at m/z 165.

The fragmentation of the [M+H]⁺ ion will likely be directed by the "mobile proton," which can migrate to different basic sites on the molecule, initiating specific fragmentation pathways.[3] The primary sites of protonation are the pyridine nitrogen, the amino group, and the carbonyl oxygen of the carboxylic acid.

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Loss of Water (H₂O): A common fragmentation for carboxylic acids, resulting in a fragment at m/z 147 . This can occur through a rearrangement involving the carboxylic acid proton and the adjacent acrylic acid double bond.

  • Loss of Carbon Monoxide (CO): Following the initial loss of water, the resulting ion may lose carbon monoxide, yielding a fragment at m/z 119 .

  • Decarboxylation (Loss of CO₂): Direct loss of carbon dioxide from the protonated molecule is another characteristic fragmentation of carboxylic acids, which would produce a fragment at m/z 121 .

  • Cleavage of the Acrylic Acid Side Chain: Alpha-cleavage adjacent to the pyridine ring could result in the loss of the acrylic acid moiety, although this is generally less common in ESI than in EI.

  • Pyridine Ring Fragments: The stable aminopyridine ring itself could be observed as a prominent fragment at m/z 94 or m/z 95 , corresponding to the protonated 2-aminopyridine radical cation or cation, respectively.

Visualizing ESI Fragmentation: A Proposed Pathway

ESI_Fragmentation M_H [M+H]⁺ m/z 165 loss_H2O Loss of H₂O M_H->loss_H2O loss_CO2 Loss of CO₂ M_H->loss_CO2 frag_95 [Aminopyridine+H]⁺ m/z 95 M_H->frag_95 Side-chain cleavage frag_147 [M+H-H₂O]⁺ m/z 147 loss_H2O->frag_147 loss_CO Loss of CO frag_147->loss_CO frag_119 [M+H-H₂O-CO]⁺ m/z 119 loss_CO->frag_119 frag_121 [M+H-CO₂]⁺ m/z 121 loss_CO2->frag_121

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization imparts significantly more energy to the molecule, leading to extensive and often more complex fragmentation patterns.[2] The molecular ion peak, M⁺• at m/z 164, may be weak or even absent.

Key Predicted EI-MS Fragmentation Pathways:

  • Alpha-Cleavage: The bond between the pyridine ring and the acrylic acid side chain is a likely point of cleavage. This would result in a stable pyridyl cation.

  • McLafferty Rearrangement: While the classic McLafferty rearrangement requires a gamma-hydrogen, which is not present in the acrylic acid side chain in the standard configuration, other hydrogen rearrangements are possible.

  • Loss of Small Neutral Molecules: As with ESI, the loss of H₂O, CO, and CO₂ are expected. In EI, these losses often occur in succession, leading to a cascade of fragment ions.

  • Pyridine Ring Fission: At higher energies, the pyridine ring itself can fragment, although this is generally less favorable than side-chain cleavages.

  • Fragments from the Carboxylic Acid: The loss of the hydroxyl radical (•OH) to give an ion at m/z 147 and the loss of the carboxyl group (•COOH) to give an ion at m/z 119 are characteristic of carboxylic acids in EI-MS.[4]

Visualizing EI Fragmentation: A Proposed Pathway

EI_Fragmentation M_ion M⁺• m/z 164 loss_OH Loss of •OH M_ion->loss_OH loss_COOH Loss of •COOH M_ion->loss_COOH frag_94 [Aminopyridine]⁺• m/z 94 M_ion->frag_94 α-cleavage frag_147_ei [M-OH]⁺ m/z 147 loss_OH->frag_147_ei loss_CO_ei Loss of CO frag_147_ei->loss_CO_ei frag_119_ei [M-OH-CO]⁺ m/z 119 loss_CO_ei->frag_119_ei frag_119_alt [M-COOH]⁺ m/z 119 loss_COOH->frag_119_alt

Caption: Predicted EI-MS fragmentation pathway for this compound.

Comparative Analysis: The Influence of the Amino Group

To understand the specific contribution of the 2-amino group to the fragmentation pattern, it is instructive to compare the predicted fragmentation of this compound with that of its non-aminated analog, 3-(3-pyridyl)acrylic acid.

The primary role of the amino group is to increase the basicity of the pyridine ring, making it a more favorable site for protonation in ESI. This can influence the relative abundance of certain fragment ions. For instance, fragments retaining the aminopyridine structure may be more stabilized and therefore more abundant compared to the corresponding fragments from 3-(3-pyridyl)acrylic acid.

In EI-MS, the amino group can direct fragmentation through resonance stabilization of the resulting radical cations. The presence of the amino group also introduces the possibility of losing ammonia (NH₃) or related nitrogen-containing fragments, although this is likely to be a minor pathway compared to the more facile losses from the acrylic acid side chain.

Table 1: Predicted Key Fragment Ions and Their Origins

m/z (ESI)m/z (EI)Proposed Structure/OriginIonization
165164[M+H]⁺ / M⁺•ESI / EI
147147[M+H-H₂O]⁺ / [M-OH]⁺ESI / EI
121-[M+H-CO₂]⁺ESI
119119[M+H-H₂O-CO]⁺ / [M-COOH]⁺ESI / EI
9594[Aminopyridine+H]⁺ / [Aminopyridine]⁺•ESI / EI

Experimental Protocol for Mass Spectrometry Analysis

The following provides a general workflow for acquiring the mass spectrometry data discussed in this guide.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.

Liquid Chromatography (for ESI-MS)
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Parameters

For ESI-MS/MS:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5-4.5 kV

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 350-450 °C

  • Gas Flows: Optimize nebulizer and drying gas flows for maximal signal.

  • MS1 Scan Range: m/z 50-500

  • MS/MS: Select the precursor ion at m/z 165 and apply a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

For EI-MS (with GC or direct insertion probe):

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Scan Range: m/z 35-500

Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_separation Chromatography (for ESI) cluster_ms Mass Spectrometry stock 1 mg/mL Stock working 1-10 µg/mL Working Solution stock->working lc LC Separation working->lc esi ESI Source lc->esi ms1 MS1 Scan (Find m/z 165) esi->ms1 ms2 MS/MS Scan (Fragment m/z 165) ms1->ms2

Caption: General workflow for LC-ESI-MS/MS analysis.

Conclusion

This guide provides a theoretically grounded comparison of the expected mass spectrometry fragmentation patterns of this compound under ESI and EI conditions. The predicted pathways are based on well-established fragmentation rules for the constituent functional groups.[4][5] The primary fragmentations are anticipated to involve losses from the acrylic acid side chain (H₂O, CO, CO₂), with the stability of the aminopyridine ring leading to its observation as a prominent fragment. The amino group is expected to influence the ionization efficiency and the relative stability of certain fragment ions. The provided experimental protocol offers a starting point for researchers to acquire empirical data to validate and expand upon these predictions.

References

  • ResearchGate. Pyrolysis mass spectrometry of acrylic acid polymers. Available from: [Link]

  • Wysocki, V. H., et al. (2011). Fragmentation pathways of polymer ions. PubMed. Available from: [Link]

  • Short, R. D., & O'Toole, L. (1998). Mass spectral investigation of the plasma phase of a pulsed plasma of acrylic acid. Journal of Applied Physics.
  • ResearchGate. MS fragmentation patterns of (A) 1 and (B) 3. Available from: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Holčapek, M. (2013). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Available from: [Link]

  • da Silva, G. V. J., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available from: [Link]

  • Royal Society of Chemistry. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). Available from: [Link]

  • De Hoffmann, E., & Stroobant, V. (2004). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews. Available from: [Link]

  • InTechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available from: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

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A Comparative Guide to the Structural Validation of 3-(2-Amino-3-pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and materials science, the precise characterization of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates a compound's physicochemical properties, its biological activity, and its stability as a pharmaceutical product.[1] For a molecule like 3-(2-Amino-3-pyridyl)acrylic acid, a heterocyclic compound with potential applications in medicinal chemistry, an unambiguous and rigorously validated crystal structure is the gold standard for its solid-state characterization.

This guide provides a comprehensive comparison of the methodologies used to validate the crystal structure of a small organic molecule, using this compound as a focal point. While a public crystal structure for this specific molecule is not available as of this writing, we will use the closely related and well-characterized trans-3-(3-Pyridyl)acrylic acid[2][3] as a working example to illustrate the principles and data-driven decision-making involved in the validation process. We will delve into the primary technique of Single-Crystal X-ray Diffraction (SC-XRD), compare it with orthogonal methods like Powder X-ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) spectroscopy, and explore the role of computational modeling in achieving a fully validated structural model.

Part 1: The Cornerstone of Validation: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise atomic arrangement within a crystalline solid.[4][5] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be derived with high precision.[5][6]

The causality behind choosing SC-XRD as the primary method is its ability to provide a complete and unambiguous solution of the crystal structure. Unlike other techniques that offer information about bulk properties or average environments, SC-XRD resolves the position of individual atoms within the crystal's asymmetric unit.

Experimental Protocol: From Crystal to Structure

The journey from a powdered sample to a validated crystal structure is a multi-step process that demands meticulous execution.

Step 1: Crystal Growth (The Prerequisite for Success) High-quality, single crystals devoid of significant defects are essential for a successful SC-XRD experiment.[4] For a compound like this compound, a common approach would be slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, methanol/water, or acetone). The goal is to obtain crystals that are typically 0.1-0.3 mm in each dimension.

Step 2: Data Collection The selected crystal is mounted on a goniometer and cooled, usually to 100 K, to minimize thermal vibrations.[4] Monochromatic X-rays, most commonly from a Molybdenum (Mo) source (λ ≈ 0.7107 Å), are directed at the crystal.[5] As the crystal is rotated, a series of diffraction patterns are collected on an area detector.[4][7]

Step 3: Structure Solution and Refinement The collected diffraction data (a set of reflection intensities) are processed to determine the unit cell parameters and space group. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data. This iterative process adjusts atomic positions, and displacement parameters until the calculated diffraction pattern best matches the observed pattern.

The Validation Gauntlet: Interpreting the Crystallographic Data

Once a structural model is refined, it must be subjected to rigorous validation. The International Union of Crystallography (IUCr) champions the use of the checkCIF algorithm, a service that automatically checks a Crystallographic Information File (CIF) for completeness, self-consistency, and scientific reasonableness.[8][9][10]

Below is a table summarizing the key validation metrics, populated with representative data for our illustrative compound, trans-3-(3-Pyridyl)acrylic acid.

Parameter Typical Value/Criteria Interpretation & Causality
Crystal System TriclinicDescribes the basic symmetry of the unit cell.
Space Group P-1Defines the symmetry operations within the unit cell. An incorrect space group is a major error.
R-factors (R1, wR2) R1 < 0.05, wR2 < 0.15R1 is the residual factor, a measure of the agreement between the observed and calculated structure factor amplitudes. Lower values indicate a better fit.[11]
Goodness-of-Fit (GooF) ~ 1.0Also called S, this value should be close to 1 for a good refinement. Significant deviations can indicate an incorrect model or poor data quality.[11]
Completeness > 99%The percentage of measured unique reflections out of the total possible reflections to a given resolution. High completeness is crucial for a reliable structure.
Residual Electron Density < ±0.5 e⁻/ųThe largest positive and negative peaks in the final difference Fourier map. Large, chemically nonsensical peaks may indicate missing atoms, disorder, or other model errors.
Flack Parameter ~ 0.0 ± 0.1For non-centrosymmetric structures, this parameter helps determine the absolute configuration. A value near 0 indicates the correct enantiomer has been modeled.[12]

The checkCIF service generates a report with alerts classified from A (most severe) to G (minor/informational).[9][12] The goal is not necessarily to have zero alerts, but to understand and, if necessary, explain any that arise. For example, a C-level alert about a short intramolecular contact might be chemically justified by hydrogen bonding.

Part 2: A Multi-faceted Approach: Orthogonal and Comparative Validation

Relying solely on SC-XRD is not best practice. A robust validation strategy employs orthogonal techniques that provide complementary information, ensuring the crystal structure is consistent with the bulk properties of the material.

Comparison with Powder X-ray Diffraction (PXRD)
Feature Single-Crystal XRD (SC-XRD) Powder XRD (PXRD)
Sample Single crystal (0.1-0.3 mm)Polycrystalline powder (mg to g)
Primary Output 3D atomic coordinates, bond lengths/angles1D diffractogram (Intensity vs. 2θ)
Primary Use Ab initio structure determinationPhase identification, purity analysis, crystallinity assessment[1][13]
Validation Role Definitive structural solutionConfirms the bulk material is the same phase as the single crystal used for structure determination.[14]

Experimental Protocol: PXRD for Phase Purity

  • Sample Preparation: A small amount of the bulk crystalline powder of this compound is gently ground to ensure random orientation and packed into a sample holder.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays, and the detector scans a range of 2θ angles to record the intensity of the diffracted beams.

  • Analysis: The experimental PXRD pattern is compared to a pattern calculated from the SC-XRD-determined CIF. A good match confirms that the single crystal was representative of the bulk sample. This is a critical quality control step in pharmaceutical science.[15]

Comparison with NMR Spectroscopy

Solid-State NMR (ssNMR) spectroscopy is a powerful tool for probing the local environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N) in a solid sample.[16] It serves as an excellent method for cross-validation.[17][18]

Key Validation Points from NMR:

  • Number of Unique Molecules: The number of distinct signals in a ¹³C ssNMR spectrum should correspond to the number of crystallographically independent molecules in the asymmetric unit (Z').[17] For example, if Z' = 2, you would expect to see two sets of peaks for the carbon atoms.

  • Conformation and Tautomers: Chemical shifts are highly sensitive to the local electronic environment. An experimental NMR spectrum can confirm the specific tautomeric form or conformation observed in the crystal structure.[17]

  • Intermolecular Interactions: Techniques like ¹H-¹H correlation experiments can provide evidence for the hydrogen bonding network detailed in the crystal structure.[19]

Comparison with Computational Modeling

Density Functional Theory (DFT) calculations allow for the in silico optimization of a molecule's geometry.[20] By comparing the geometry of a DFT-optimized molecule with the experimental X-ray structure, we can gain further confidence in the results.[21]

Workflow for DFT-based Validation:

  • Model Building: The molecular structure from the refined CIF is used as the starting point.

  • Geometry Optimization: A DFT calculation is performed to find the lowest energy conformation of the isolated molecule in the gas phase.

  • Comparison: Key geometric parameters (bond lengths, angles, dihedral angles) from the X-ray structure and the DFT calculation are compared. Small deviations are expected due to crystal packing forces in the solid state, but large discrepancies could indicate an error in the crystallographic model.

  • Advanced Methods: For a more direct comparison, periodic DFT calculations can be used to optimize the structure within the crystal lattice, which often yields even better agreement with experimental data.[22]

Part 3: Integrated Validation Workflow and Data Visualization

A truly validated structure emerges from the convergence of multiple analytical techniques. The workflow below illustrates this integrated approach.

Validation_Workflow cluster_experimental Experimental Analysis cluster_validation Validation & Comparison Crystal High-Quality Crystal SC_XRD SC-XRD Data Collection Crystal->SC_XRD Mount & Cool Refinement Structure Solution & Refinement SC_XRD->Refinement Process Reflections CIF Preliminary CIF Refinement->CIF Generate Model CheckCIF checkCIF / PLATON Validation CIF->CheckCIF Automated Checks PXRD PXRD Phase Check CIF->PXRD Calculate Pattern NMR ssNMR Cross-Validation CIF->NMR Compare with Spectrum DFT DFT Geometry Comparison CIF->DFT Compare Geometry Final_CIF Validated Structure (Final CIF) CheckCIF->Final_CIF Convergent Evidence PXRD->Final_CIF Convergent Evidence NMR->Final_CIF Convergent Evidence DFT->Final_CIF Convergent Evidence

Caption: Integrated workflow for crystal structure validation.

This diagram illustrates the progression from a single crystal to a fully validated structural model. The preliminary Crystallographic Information File (CIF) is not the endpoint but the central node for a battery of validation checks, including automated checkCIF analysis and comparison with orthogonal experimental (PXRD, NMR) and computational (DFT) data.[23][24] The final, trustworthy CIF is produced only when all lines of evidence converge.

Conclusion

The validation of a crystal structure, such as that of this compound, is not a single event but a comprehensive process of cross-verification. While Single-Crystal X-ray Diffraction provides the foundational data, its true power is realized when its results are rigorously checked for internal consistency and corroborated by orthogonal techniques. Powder XRD confirms bulk phase purity, NMR spectroscopy validates the local chemical environment, and computational modeling provides a theoretical benchmark. By integrating these methods, researchers can establish a structural model with the highest degree of confidence, a critical prerequisite for advancing drug development and materials engineering.

References

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? AZoM. [Link]

  • Publication standards for crystal structures. International Union of Crystallography. [Link]

  • X-Ray Powder Diffraction. Particle Characterisation Laboratories. [Link]

  • checkCIF FAQ. IUCr Journals. [Link]

  • The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. [Link]

  • X-ray Diffraction – A Simple Approach. Cormica. [Link]

  • Mathematical Modeling of Properties and Structures of Crystals: From Quantum Approach to Machine Learning. MDPI. [Link]

  • Nuclear magnetic resonance crystallography. Wikipedia. [Link]

  • International Union of Crystallography (IUCr). International Science Council. [Link]

  • NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables. National Center for Biotechnology Information. [Link]

  • Crystallographic Information Framework. International Union of Crystallography. [Link]

  • NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. MDPI. [Link]

  • Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society. [Link]

  • Single-crystal X-ray Diffraction. Carleton College. [Link]

  • checkCIF data validation tests. IUCr Journals. [Link]

  • checkCIF validation ALERTS: what they mean and how to respond. National Center for Biotechnology Information. [Link]

  • NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. ResearchGate. [Link]

  • PLATON/VALIDATION. Utrecht University. [Link]

  • Crystal Structure Validation. MIT. [Link]

  • Structure validation in chemical crystallography. ResearchGate. [Link]

  • X-ray diffraction experiment – the last experiment in the structure elucidation process. National Center for Biotechnology Information. [Link]

  • Assessing the performance of density functional theory in optimizing molecular crystal structure parameters. ResearchGate. [Link]

  • Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv.org. [Link]

  • Advances in Density-Functional Calculations for Materials Modeling. Annual Reviews. [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Wiley. [Link]

  • Computational prediction of organic crystal structures. UCL Discovery. [Link]

  • trans-3-(3-Pyridyl)acrylic acid. PubChem. [Link]

  • RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI. [Link]

  • Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. ResearchGate. [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal of 3-(2-Amino-3-pyridyl)acrylic Acid

[1]

Executive Summary & Immediate Action

Do not dispose of 3-(2-Amino-3-pyridyl)acrylic acid down the drain. This compound is an amphoteric, nitrogen-containing heterocycle.[1] It poses risks of aquatic toxicity and potential exothermic reactivity with strong oxidizers.[1]

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Immediate Hazard: Skin/Eye/Respiratory Irritant (Category 2/3).[1]

  • Storage Prior to Disposal: Store in amber glass or high-density polyethylene (HDPE), away from light and moisture.[1]

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity profile.[1] This compound is not merely "organic waste"; it is a functionalized pyridine .[1]

Identification
  • Chemical Name: this compound[1][2][3]

  • CAS Number: 773131-96-7 (Common variant); 1613051-21-0 (Salt forms may vary)[1]

  • Molecular Formula:

    
    [1][3][4]
    
  • Functional Groups:

    • Pyridine Ring: Basic, potential for aquatic toxicity.[1]

    • Primary Amine (C2 position): Nucleophilic, susceptible to oxidation.[1]

    • Acrylic Acid Tail: pH-sensitive (carboxylic acid) and polymerizable (alkene).[1]

The "Why" Behind the Protocol
  • Amphoteric Nature: Containing both a basic amine/pyridine and an acidic carboxyl group, this molecule has an isoelectric point.[1] Risk: If mixed into a waste container with a specific pH extreme, it may precipitate rapidly, creating sludge that clogs waste lines or creates "hot spots" in drums.[1]

  • Oxidation Potential: The amino group at the 2-position increases electron density on the ring.[1] Risk: Incompatible with strong oxidizing agents (e.g., Nitric acid, Peroxides). Mixing can generate significant heat or toxic nitrogen oxide gases.[1]

Personal Protective Equipment (PPE) Matrix

PPE ItemSpecificationScientific Rationale
Gloves Nitrile (Double-gloved) Min thickness: 0.11 mmPyridine derivatives can permeate skin.[1] Double gloving provides a breakthrough time buffer >4 hours.[1]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient.[1] The acrylic acid moiety is a severe eye irritant; vapors/dust can bypass side shields.[1]
Respiratory Fume Hood (Face Velocity >100 fpm) N95 is insufficient for organic vapors.[1] If weighing solid powder outside a hood, use a P100/OV respirator.[1]
Body Lab Coat (Cotton/Poly blend) Standard protection against particulate accumulation.[1]

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound)

Applicable for: Expired shelf stock, spilled powder, or excess reagent.

  • Container Selection: Use a wide-mouth HDPE jar. Avoid metal containers, as the carboxylic acid moiety can corrode metal over time.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "this compound" (99%).[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1][5]

  • Segregation: Place the jar in the "Solid Organic Waste" satellite accumulation area.[1]

    • CRITICAL: Ensure this bin does not contain oxidizer solids (e.g., potassium permanganate, nitrates).

Scenario B: Liquid Waste (Mother Liquor/Reaction Mixtures)

Applicable for: HPLC effluent, reaction workups.[1]

  • Solvent Identification: Determine the carrier solvent.[1]

    • Halogenated:[1] DCM, Chloroform.[1]

    • Non-Halogenated: Methanol, Ethanol, DMSO, Ethyl Acetate.

  • pH Check (The "Self-Validating" Step):

    • Before pouring into a central carboy, check the pH of your solution.

    • If pH < 3 or > 10:[1] Neutralize slowly to pH 5–9.[1] This prevents the amphoteric compound from precipitating out of solution when it hits the central waste stream.[1]

  • Transfer: Pour into the appropriate solvent waste carboy (Halogenated vs. Non-Halogenated).

  • Rinsing: Triple rinse the original glassware with the compatible solvent and add rinsate to the waste container.[1]

Visual Workflow: Decision Logic

The following diagram outlines the logical flow for disposing of this specific compound, ensuring segregation from incompatibles.

DisposalWorkflowStartWaste: this compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidSolidOxCheckIs Bin Free of Oxidizers?Solid->SolidOxCheckSolventCheckSolvent Type?Liquid->SolventCheckSolidBinDisposal: Solid Organic Waste Bin(Label: Toxic/Irritant)SolidOxCheck->SolidBinYesSegregateSTOP: Segregate from OxidizersSolidOxCheck->SegregateNoHaloHalogenated Solvent(DCM, CHCl3)SolventCheck->HaloNonHaloNon-Halogenated(MeOH, DMSO)SolventCheck->NonHalopHCheck1Check pH (Target 5-9)Halo->pHCheck1pHCheck2Check pH (Target 5-9)NonHalo->pHCheck2WasteHaloDisposal: Halogenated Waste CarboypHCheck1->WasteHaloNeutralizedWasteNonHaloDisposal: Non-Halogenated Waste CarboypHCheck2->WasteNonHaloNeutralized

Caption: Decision tree for segregating this compound waste streams to prevent chemical incompatibility and precipitation.

Emergency Procedures (Spill Management)

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don nitrile gloves, goggles, and a respirator (if powder is airborne).[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a bag.[1]

    • Liquid: Use vermiculite or sand dams.[1] Do not use combustible materials (like sawdust) if the solvent is flammable.[1]

  • Decontamination: Scrub the area with a mild detergent (soap and water).[1] Do not use bleach (sodium hypochlorite), as it may react with the amine group to form chloramines.

Regulatory & Compliance Codes (US/Global)

While this specific intermediate is not always explicitly listed in RCRA P or U lists, it defaults to the following classifications due to its chemical family (Pyridines/Acrylics):

Regulatory BodyClassificationCode/Note
RCRA (USA) Hazardous WasteD001 (Ignitable, if in flammable solvent)D038 (Pyridine-constituents, if leachable)
DOT (Transport) Hazard ClassNot Regulated as solid (typically).If solution: Depends on solvent (e.g., UN 1993).[1]
GHS Health HazardH315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][6] Irrit.)

References

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: this compound. Retrieved from

  • BLD Pharm. (2024).[1] Product Safety Overview: CAS 773131-96-7.[1][4] Retrieved from [1]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [1]

  • National Institutes of Health (NIH). PubChem Compound Summary: Pyridine-acrylic acid derivatives. Retrieved from [1]

Personal protective equipment for handling 3-(2-Amino-3-pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling 3-(2-Amino-3-pyridyl)acrylic Acid

Executive Summary & Chemical Context

This compound (often an intermediate in the synthesis of 1,8-naphthyridines) presents a dual-hazard profile derived from its functional groups: the aminopyridine moiety (potential neurotoxicity/toxicity) and the acrylic acid side chain (irritancy/sensitization).

As a research chemical often lacking a fully comprehensive toxicological dossier, the "Precautionary Principle" applies. You must treat this substance as a confirmed irritant and a suspected sensitizer . This guide moves beyond generic advice, providing a self-validating safety system for handling this compound.

Hazard Assessment: The "Why" Behind the Protocol

To select the correct PPE, we must deconstruct the molecule's risks.

Functional GroupAssociated Hazard (GHS/CLP)Physiological Mechanism
Acrylic Acid Moiety H315, H319, H317 (Irritant/Sensitizer)Acrylates are Michael acceptors that can alkylate skin proteins, leading to allergic contact dermatitis and direct tissue irritation.
Amino-Pyridine Ring H301, H311, H335 (Toxic/STOT)Aminopyridines can block potassium channels in nerve membranes. While the acrylic acid derivative is likely less volatile, dust inhalation poses a systemic risk.
Physical State Combustible Dust Fine powders can form explosive mixtures in air. Electrostatic discharge during weighing is a critical control point.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." The acrylic functionality requires specific glove permeation consideration.[1][2]

A. Hand Protection (Critical Control Point)
  • The Risk: Acrylates and pyridines can permeate thin disposable nitrile gloves without visible degradation.

  • The Solution:

    • Standard Handling (Solids): Single Nitrile (min. 0.11 mm thickness).

    • Solution Handling/Synthesis: Double Gloving is mandatory.

      • Inner Layer: Low-modulus Nitrile (white/blue).

      • Outer Layer: Extended cuff Nitrile (purple/green) or Silver Shield® (Laminate) for prolonged contact.

    • Change Frequency: Immediately upon splash; every 60 minutes during active handling.

B. Respiratory & Ocular Protection
  • Solids: Handling powder outside a fume hood is forbidden . If weighing balance is outside a hood, use a NIOSH N95 or P100 particulate respirator.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1) are preferred over safety glasses due to the fine dust nature of the solid.

PPE Selection Logic Flowchart

PPE_Selection Start Start: Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid Hood Is Balance in Fume Hood? Solid->Hood Solvent Solvent Type? Liquid->Solvent YesHood Standard Nitrile (0.11mm) + Safety Glasses + Lab Coat Hood->YesHood Yes NoHood STOP: Move Balance OR Wear N95/P100 + Goggles Hood->NoHood No Organic Organic (DCM, DMSO, MeOH) Solvent->Organic Aqueous Aqueous / Buffer Solvent->Aqueous DoubleGlove Double Glove Required: Inner: Nitrile Outer: Nitrile (0.14mm+) Organic->DoubleGlove SingleGlove Single Nitrile (0.11mm) Change every 30 mins Aqueous->SingleGlove

Figure 1: Decision matrix for selecting PPE based on physical state and engineering controls.

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer
  • Static Control: Use an anti-static gun or bar on the weighing vessel. Pyridyl-acrylic acids are often fluffy solids that carry static charge, increasing inhalation risk.

  • Containment: Place the weighing boat inside a secondary container (e.g., a larger beaker) before removing it from the balance to catch any drift.

  • Solubilization: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of dust.

Phase 2: Reaction Monitoring
  • Heating: If heating is required (e.g., cyclization to naphthyridine), ensure the system is under a closed inert atmosphere (Nitrogen/Argon).

  • Sampling: Do not withdraw aliquots with an open needle tip. Use a septum and syringe to prevent aerosol release.

Phase 3: Spill Response
  • Solid Spill: Do not dry sweep. Cover with wet paper towels (water or PEG-400) to dampen, then wipe up to prevent dust generation.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (potential reaction with acrylic functionality).

Disposal & Decontamination

  • Waste Categorization:

    • Solid Waste: Segregate as "Hazardous Organic Solid." Label clearly with "Irritant" and "Toxic."

    • Liquid Waste: Segregate into "Non-Halogenated Organic" (unless halogenated solvents were used).

  • Decontamination:

    • Wipe bench surfaces with 10% soap solution followed by 70% Ethanol. The soap helps solubilize the acrylic acid derivative better than alcohol alone.

Emergency Response Workflow

Emergency_Response Exposure Exposure Incident Type Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Gloves/Clothes 2. Wash w/ Soap & Water (15m) 3. Do NOT use Alcohol Skin->ActionSkin ActionEye 1. Flush Eyewash (15m) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. If breathing difficult -> Oxygen 3. Monitor for sensitization Inhale->ActionInhale

Figure 2: Immediate response protocols for exposure incidents.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Compound Summary: 3-(3-Pyridyl)acrylic acid (Structural Analog). National Library of Medicine.

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data (Acrylic Acid).

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: this compound. (Note: Login may be required for specific lot SDS).

Sources

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